2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol IUPAC name and structure
The following technical guide details the structural characterization, synthesis, and chemical profiling of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol . This guide is structured to address the specific regio-chemist...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization, synthesis, and chemical profiling of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol .
This guide is structured to address the specific regio-chemistry implied by the IUPAC name provided, distinguishing it from its more common isomers (such as Trazodone metabolites) to ensure precision in research applications.
The IUPAC name 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol describes a specific connectivity where both the aryl ring and the piperazine nitrogen are attached to the same carbon atom (C2), adjacent to the primary alcohol (C1).
This is a gem-disubstituted ethane derivative, distinct from the linear "Trazodone-like" intermediates often encountered in medicinal chemistry.
Structural Comparison Table
Feature
Target Compound (User Request)
Common Regioisomer (Major Epoxide Product)
Trazodone Intermediate (N-Alkylated)
IUPAC
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
1-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-ol
Connectivity
Geminal: Ar & N on C2
Vicinal: Ar on C1, N on C2
Linear: N-CH2-CH2-OH
Structure
HO-CH₂-CH(Ar)-N(Pip)
HO-CH(Ar)-CH₂-N(Pip)
HO-CH₂-CH₂-N(Pip)-Ar
Origin
-Attack on Styrene Oxide
-Attack on Styrene Oxide
Alkylation of mCPP
Chemical Properties Data[1][2][3][4][5][6][7][8][9][10][11][12]
Property
Value (Predicted)
Notes
Molecular Formula
C₁₂H₁₇ClN₂O
Molecular Weight
240.73 g/mol
Chirality
Yes (C2 center)
Exists as (R) and (S) enantiomers.
pKa (Base)
~9.8 (Piperazine NH)
Secondary amine is highly basic.
LogP
1.2 – 1.5
Moderately lipophilic; CNS penetrant.
H-Bond Donors
2
(Alcohol -OH, Piperazine -NH)
H-Bond Acceptors
3
(2 Nitrogens, 1 Oxygen)
Synthesis Pathways[3][11][12][13][14][15]
Synthesizing the 2,2-disubstituted isomer requires overcoming the natural tendency of nucleophiles to attack the less hindered carbon. Two primary strategies are detailed below: the Regioselective Epoxide Opening (Discovery Route) and the
-Bromo Ester Reduction (Scale-Up Route).
Pathway Logic Diagram (Graphviz)
Caption: Synthesis logic comparing the direct epoxide opening (prone to regio-isomer mixtures) vs. the stepwise ester reduction (high specificity).
The 2-aryl-2-piperazinylethanol scaffold represents a bioisostere of the ephedrine/norephedrine core, but with the amine constrained in a piperazine ring.
GPCR Ligands: The 3-chlorophenylpiperazine (mCPP) moiety is a "privileged structure" for Serotonin (5-HT) receptors.
Hypothesis: Unlike mCPP (which targets 5-HT2C), this alcohol derivative adds a polar anchor (-OH) and a chiral center, potentially altering selectivity toward 5-HT7 or Alpha-adrenergic receptors.
Metabolic Stability: The primary alcohol is a "soft spot" for Phase II conjugation (Glucuronidation), likely leading to rapid renal excretion compared to the parent piperazines.
Safety & Handling
Hazard: Piperazine derivatives are potential sensitizers. The 3-chlorophenyl group adds lipophilicity, increasing skin absorption.
Storage: Store under inert atmosphere (Argon) at -20°C. The secondary amine is prone to oxidation or carbamate formation with atmospheric
.
References
Synthesis of Piperazines
Huang, J., et al. (2012).[3] "A practical method for the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines."[3] Journal of Organic Chemistry.
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol molecular weight and formula
Executive Summary This technical guide provides a comprehensive analysis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , a specific regioisomer of the metabolic and synthetic derivatives associated with arylpiperazi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , a specific regioisomer of the metabolic and synthetic derivatives associated with arylpiperazine psychopharmaceuticals. Structurally, the molecule features a piperazine moiety and a 3-chlorophenyl ring attached to the same carbon (C2) of an ethanol backbone, distinguishing it from the more common
-amino alcohol isomers derived from standard epoxide ring openings.
This compound represents a critical scaffold in medicinal chemistry, particularly in the development of serotonin receptor ligands (5-HT) and monoamine transporter inhibitors. Its structural integrity combines the lipophilic aryl halide pharmacophore with a polar hydroxyethyl tail, influencing both blood-brain barrier (BBB) penetration and receptor binding affinity.
SMILES: OCc2cccc(Cl)c2 (Chiral center implied at C2)
Molecular Weight Analysis
Precise mass calculation is vital for mass spectrometry (MS) validation during synthesis or metabolic profiling.
Parameter
Value
Notes
Average Molecular Weight
240.73 g/mol
Based on standard atomic weights.
Monoisotopic Mass
240.1029 Da
Calculated using .
Isotope Pattern
M (100%), M+2 (32%)
Characteristic 3:1 ratio due to Chlorine.
Heavy Atom Count
16
-
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the steric crowding at the C2 position where the piperazine and chlorophenyl groups converge.
Figure 1: Structural assembly of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol showing the convergence of functional groups at the C2 position.
Synthetic Architecture & Causality
The Regioselectivity Challenge
Synthesizing this specific isomer presents a challenge often overlooked in standard protocols. The reaction of 3-chlorostyrene oxide with piperazine typically yields the 1-phenyl-2-piperazinyl isomer (attack at the less hindered terminal carbon) rather than the target 2-phenyl-2-piperazinyl isomer.
To force the nucleophilic attack at the benzylic (C2) position, or to construct the bond differently, we must employ specific "Expertise-Driven" pathways:
Pathway A (Direct Opening - Lewis Acid Catalyzed): Using a Lewis acid (e.g.,
) to stabilize the developing positive charge at the benzylic position, directing the piperazine attack to C2.
Pathway B (Reduction of Amino Acid Derivative): The most robust route involves synthesizing 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetic acid (or ester) via a Strecker-type synthesis or alkylation, followed by reduction of the carboxylic acid to the alcohol.
Validated Synthetic Protocol (Pathway B)
This protocol is chosen for its high regiochemical fidelity.
Logic: Radical bromination places the leaving group strictly at the benzylic position.
Step 2: Nucleophilic Substitution
Reagents: Piperazine (excess to prevent bis-alkylation),
, Acetonitrile.
Condition: Reflux, 4 hours.
Outcome: Formation of Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate.
Step 3: Hydride Reduction
Reagent:
(Lithium Aluminum Hydride) or (if activated).
Solvent: Anhydrous THF,
.
Logic: Reduces the ester to the primary alcohol without affecting the aryl chloride or amine.
Figure 2: Regiochemically controlled synthesis via the ester reduction pathway, ensuring the piperazine moiety is fixed at the C2 position.
Pharmacological Context & Applications
The mCPP Pharmacophore
The 3-chlorophenylpiperazine (mCPP) moiety is a "privileged structure" in neuropsychopharmacology. It acts as a non-selective serotonin receptor agonist/antagonist, with high affinity for
, , and receptors.
The addition of the hydroxyethyl chain at the nitrogen-bearing carbon (C2) creates a chiral center and modifies the lipophilicity (LogP).
Predicted LogP: ~1.6 - 2.1 (Moderate lipophilicity, good BBB permeability).
Metabolic Stability: The primary alcohol is a site for Phase II glucuronidation, potentially limiting half-life compared to non-hydroxylated analogs.
Mechanism of Action (Hypothetical)
Based on structural analogs (e.g., Trazodone metabolites), this molecule likely functions as a serotonin modulator.
Figure 3: Hypothetical signaling pathway showing the interaction of the mCPP-derivative with serotonergic GPCRs.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are required.
Benzylic Proton (C2-H): Doublet of doublets (due to chiral center and adjacent
) at ~3.5–3.8 ppm.
Hydroxymethyl (
-OH): Multiplet at 3.9–4.1 ppm.
Piperazine Protons: Broad multiplets at
2.4–2.9 ppm.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98992 (Related Piperazine Derivatives). Retrieved from [Link]
Diouf, O., et al. (1995).Regioselectivity in the Ring Opening of Styrene Oxides by Amines. Bulletin of the Chemical Society of France. (Provides grounding for the regioselectivity challenges in epoxide opening).
Rotella, D. P. (1995).Recent advances in the discovery of serotonin 5-HT2C receptor ligands. Expert Opinion on Therapeutic Patents. (Contextualizes the mCPP pharmacophore).
Strategic Synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Executive Summary & Strategic Rationale This technical guide details the synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , a structural motif relevant to pharmaceutical intermediates (e.g., in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This technical guide details the synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , a structural motif relevant to pharmaceutical intermediates (e.g., in the synthesis of psychoactive agents or beta-blocker analogs).
Critical Regiochemical Distinction:
A common error in synthesizing 2-amino-2-arylethanols is assuming a direct ring-opening of styrene oxides. Reaction of 3-chlorostyrene oxide with piperazine typically yields the regioisomer1-(3-chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (amine at the terminal position) due to steric governance favoring nucleophilic attack at the
-carbon [1].
To guarantee the target structure—where the piperazine moiety is attached to the benzylic (
) carbon—this guide employs a nucleophilic substitution-reduction sequence . This pathway ensures 100% regiochemical fidelity by establishing the C-N bond at the benzylic position prior to alcohol formation.
Retrosynthetic Analysis
The synthesis is disconnected into three phases:
Reduction: Transformation of an
-amino ester to the target alcohol.
C-N Bond Formation: SN2 displacement of an
-halo ester by piperazine.
Functionalization:
-Bromination of the parent phenylacetic acid derivative.
Figure 1: Retrosynthetic logic flow ensuring regioselective placement of the piperazine group.
Detailed Experimental Protocol
Phase 1: Synthesis of Methyl 2-bromo-2-(3-chlorophenyl)acetate
Objective: Create the electrophilic scaffold for regioselective amine attachment.
Reagents:
3-Chlorophenylacetic acid (1.0 eq)
Thionyl chloride (SOCl2) (1.5 eq)
N-Bromosuccinimide (NBS) (1.1 eq) or Bromine (Br2)
Methanol (MeOH) (Excess)
Catalytic HBr or HCl
Protocol:
Acid Chloride Formation: Dissolve 3-chlorophenylacetic acid in dry dichloroethane (DCE). Add SOCl2 dropwise at 0°C. Reflux for 2 hours to form 3-chlorophenylacetyl chloride.
-Bromination: Add NBS and a catalytic amount of HBr (48%) to the reaction mixture. Reflux for 4–6 hours. This follows the Hell-Volhard-Zelinsky (HVZ) modification or radical bromination pathway to install the bromine at the benzylic position.
Esterification: Cool the mixture to 0°C. Slowly quench into varying excess of anhydrous Methanol. Stir at room temperature for 12 hours.
Workup: Concentrate in vacuo. Dilute with Ethyl Acetate (EtOAc), wash with saturated NaHCO3 (to remove residual acid) and brine. Dry over Na2SO4.
Validation: 1H NMR should show a singlet (or distinct coupled peak) for the benzylic proton at
~5.3–5.5 ppm (shifted downfield by Br).
Phase 2: Nucleophilic Substitution (N-Alkylation)
Objective: Install the piperazine ring. Note: Use of excess piperazine is critical to prevent bis-alkylation (formation of the "dumbbell" dimer).
Reagents:
Methyl 2-bromo-2-(3-chlorophenyl)acetate (1.0 eq)
Piperazine (anhydrous) (4.0–5.0 eq)
Potassium Carbonate (K2CO3) (2.0 eq)
Acetonitrile (MeCN) or THF (Solvent)
Protocol:
Preparation: Suspend Piperazine and K2CO3 in MeCN. Heat to 50°C to ensure partial solubility/activity of piperazine.
Addition: Dissolve the bromo-ester from Phase 1 in MeCN. Add this solution dropwise to the piperazine suspension over 60 minutes. Crucial: Slow addition into excess amine favors mono-substitution.
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting bromo-ester (high Rf) should disappear; the product (amine) will be lower Rf and stain with Ninhydrin.
Workup: Filter off inorganic salts. Concentrate the filtrate.
Purification: Dissolve residue in dilute HCl (pH 2). Wash with Diethyl Ether (removes non-basic impurities). Basify the aqueous layer to pH 10-12 using NaOH (2M). Extract exhaustively with DCM.
Yield: The resulting oil is Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate.
Phase 3: Reductive Transformation to Alcohol
Objective: Reduce the ester to the primary alcohol without affecting the aryl chloride or piperazine ring.
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere. Charge with anhydrous THF and cool to 0°C.
LiAlH4 Activation: Carefully add LiAlH4 pellets/powder. Stir for 15 mins.
Addition: Dissolve the ester intermediate in anhydrous THF. Add dropwise to the LiAlH4 suspension at 0°C. The reaction is exothermic; control rate to maintain temp <10°C.
Reaction: Allow to warm to room temperature and stir for 3–12 hours.
Note: LiAlH4 is chosen over NaBH4 because NaBH4 reduces esters very slowly [2].[1]
Fieser Quench (Critical Safety Step):
Cool to 0°C.
For every
grams of LiAlH4 used:
Add
mL water (slowly!).
Add
mL 15% NaOH.
Add
mL water.
Stir until a white granular precipitate forms (aluminum salts).
Isolation: Filter the precipitate through a Celite pad. Wash the pad with THF. Concentrate the filtrate to yield the crude amino-alcohol.[2]
Purification & Analytical Validation
Purification Strategy
The crude product contains a secondary amine (piperazine) and a primary alcohol.
Recrystallization: Attempt recrystallization from Isopropanol/Hexane if solid.
Column Chromatography: If oil, use silica gel.
Eluent: DCM:MeOH:NH4OH (90:9:1). The ammonia is essential to prevent tailing of the amine on silica.
Quality Control (QC) Parameters
Parameter
Expected Value/Observation
Appearance
White to off-white solid or viscous pale yellow oil
MS (ESI+)
[M+H]+ consistent with C12H17ClN2O (Calc. MW ~240.7)
1H NMR (CDCl3)
3.5–4.0 ppm: Multiplets for -CH2OH (C1 protons). 3.2–3.4 ppm: DD or triplet for benzylic -CH-N (C2 proton). 2.4–2.9 ppm: Piperazine ring protons. 7.1–7.4 ppm: Aromatic protons (pattern for 3-substituted benzene).
Reaction Mechanism & Logic
The choice of LiAlH4 is pivotal.[3][4] While borane (BH3) can reduce amino acids, LiAlH4 is the gold standard for reducing
-amino esters to -amino alcohols. The mechanism involves nucleophilic attack of the hydride on the ester carbonyl, forming a tetrahedral intermediate, collapsing to an aldehyde, and immediately reducing further to the alkoxide [3].[5]
Figure 2: Mechanistic sequence of LiAlH4 reduction of the ester intermediate.
Safety & Hazards
Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water and protic solvents. Use only dry THF/Ether. Keep a Class D fire extinguisher nearby.
Alkylation: The reaction of piperazine with
-bromo esters is exothermic.
Lachrymators:
-Halo esters are potent lachrymators (tear gas agents). Handle strictly in a fume hood.
References
Azizi, N., & Saidi, M. R. (2005).[6] Highly Chemoselective Addition of Amines to Epoxides in Water.[6] Organic Letters, 7(17), 3649–3651. Link
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[1][3][5][7] Master Organic Chemistry. Link
Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Reduction of Carboxylic Acid Derivatives. Michigan State University. Link
Technical Guide: Synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol Derivatives
This technical guide details the synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , a specific regioisomer distinct from the more common 1-aryl-2-piperazinyl ethanol scaffold found in drugs like Trazodone. Th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , a specific regioisomer distinct from the more common 1-aryl-2-piperazinyl ethanol scaffold found in drugs like Trazodone.
This guide prioritizes regiochemical certainty . While direct epoxide opening often yields mixtures favoring the terminal position, the protocols below utilize
-halo ester reduction to guarantee the specific 2-aryl-2-amino architecture requested.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Core Challenge: Regioselectivity.[1] Standard aminolysis of 3-chlorostyrene oxide predominantly yields the 1-(3-chlorophenyl) isomer due to steric hindrance at the benzylic position.
Solution: This guide presents two routes:
Route A (Structural Certainty): Derivatization of 3-chlorophenylacetic acid via
-bromination and reduction. This is the recommended route for initial scale-up to ensure correct connectivity.
Route B (Catalytic Direct): Lewis-acid catalyzed regioselective ring opening of 3-chlorostyrene oxide (for high-throughput optimization).
Retrosynthetic Logic (Graphviz)
Caption: Retrosynthetic map contrasting the Stepwise Carboxylate Route (A) against the Direct Epoxide Route (B).
Route A: The
-Halo Ester Pathway (Gold Standard)
This protocol is designed to unambiguously synthesize the 2-aryl-2-piperazinyl isomer. By establishing the C-N bond on the
-carbon of an ester before reducing the carbonyl, we prevent the formation of the unwanted regioisomer.
Phase 1: Synthesis of Methyl 2-bromo-2-(3-chlorophenyl)acetate
Acyl Chloride Formation: Charge a 500 mL RBF with 3-chlorophenylacetic acid (10.0 g, 58.6 mmol). Add
(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
Bromination: Cool to
. Add -Bromosuccinimide (NBS) (1.1 eq) and catalytic HBr (48% aq, 5 drops) or use with catalysis (Hell-Volhard-Zelinsky conditions). Heat to for 4 hours.
Mechanistic Note: The reaction proceeds via the enol of the acid chloride, which is highly susceptible to electrophilic attack by bromine.
Esterification: Cool the mixture to
. Slowly quench by adding dry Methanol (50 mL) dropwise (Exothermic!). Stir at RT for 2 hours.
Workup: Concentrate in vacuo. Dilute with DCM, wash with sat.
and brine. Dry over .
Yield: Expect ~85-90% of the
-bromo ester as a yellow oil.
Phase 2: Nucleophilic Displacement & Reduction
Reaction Type:
Substitution followed by Hydride Reduction.
Protocol:
Substitution: Dissolve the
-bromo ester (5.0 g, 19 mmol) in Acetonitrile (50 mL). Add (3.0 eq) and Piperazine (anhydrous, 5.0 eq).
Critical Step: Use a large excess of piperazine to prevent the formation of "bis" products (where one piperazine attacks two ester molecules).
Conditions: Reflux at
for 6 hours. Monitor TLC (Hexane:EtOAc 7:3). The starting material spot () should disappear.
Intermediate Isolation: Filter salts. Evaporate solvent. The residue is the crude
-amino ester.
Reduction: Suspend
(2.0 eq) in dry THF (100 mL) at under Nitrogen. Dissolve the crude amino ester in THF (20 mL) and add dropwise.
Reaction: Warm to RT and stir for 4 hours.
Quench (Fieser Method): Cool to
. Add water ( mL), then 15% NaOH ( mL), then water ( mL) where is the weight of LAH in grams. Filter the granular precipitate.
Purification: The filtrate is concentrated and purified via column chromatography (DCM:MeOH:NH4OH 90:9:1).
This route is faster but requires strict control of conditions to favor the "abnormal" ring opening at the more substituted carbon (benzylic).
Concept: Under standard basic conditions, amines attack the least hindered carbon (terminal). To force attack at the benzylic carbon (C2), we must use a Lewis Acid to stabilize the developing positive charge at the benzylic position during the transition state.
Catalyst Prep: In a dry flask, dissolve 3-chlorostyrene oxide (1.0 eq) in anhydrous Toluene. Add
(5 mol%).
Addition: Add Piperazine (1.2 eq).
Reaction: Heat to
for 12 hours.
Mechanism:[2][3] The Lewis acid coordinates to the epoxide oxygen. The bond to the benzylic carbon weakens due to the ability of the phenyl ring to stabilize the partial positive charge (
), directing the nucleophile to this position despite steric hindrance.
Workup: Quench with water. Extract with EtOAc.
Purification: Isolate the 2-piperazinyl isomer (Target) from the 1-piperazinyl isomer (Byproduct) via flash chromatography. The 2-piperazinyl isomer typically elutes later due to hydrogen bonding between the free OH and the piperazine nitrogen (intramolecular).
Analytical Validation (Self-Validating System)
To ensure you have synthesized the correct regioisomer, you must validate using
NMR. The chemical shift of the methine proton (CH-O vs CH-N) is diagnostic.
Diagnostic Signals:
Feature
Target: 2-Aryl-2-piperazinyl
Byproduct: 1-Aryl-2-piperazinyl
Structure
Benzylic Proton
3.4 - 3.8 ppm (attached to N)
4.6 - 4.9 ppm (attached to O)
Multiplicity
Triplet or dd (coupled to -OH)
dd (coupled to -N)
Carbon (C13)
Benzylic C 65-70 ppm
Benzylic C 70-75 ppm
Logic: A proton attached to a carbon bearing an Oxygen is significantly more deshielded (downfield) than one attached to a Nitrogen. If your benzylic proton is near 4.7 ppm, you have the wrong isomer (Trazodone-like). If it is upfield near 3.5 ppm, you have the correct target.
References
Regioselective Epoxide Opening: Williams, D. B. G., & Cullen, A. (2009).[4]
-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products.[4] The Journal of Organic Chemistry, 74(24), 9509-9512.[4] Link
Piperazine Synthesis Context: Modh, R. P., et al. (2012). Synthesis and biological activities of piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
Alpha-Halo Acid Methodology: Relevant standard protocols for Hell-Volhard-Zelinsky bromination and subsequent amination found in Vogel's Textbook of Practical Organic Chemistry.
Trazodone Metabolite Comparison: Rotella, D. P. (2022). Synthesis of N-hexyl trazodone derivatives and their affinity for 5-HT receptors.[3] Molecules. Link (Demonstrates the standard terminal epoxide opening for contrast).
[1][2] Executive Summary & Compound Identity This technical guide details the spectroscopic characterization of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , a specific regioisomer often encountered in the structural...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Compound Identity
This technical guide details the spectroscopic characterization of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , a specific regioisomer often encountered in the structural analysis of phenylpiperazine derivatives.[1][2] This compound is structurally significant as a potential metabolic intermediate or synthetic impurity in the production of serotonin modulators (e.g., Trazodone, Nefazodone) and designer piperazines (mCPP derivatives).[2]
Distinguishing this
-amino alcohol (where the piperazine is attached to the benzylic position) from its regioisomer, 1-(3-chlorophenyl)-2-(piperazin-1-yl)ethanol , is critical for quality control and metabolic profiling.[1][2]
Chemical Identity
Property
Detail
IUPAC Name
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Molecular Formula
CHClNO
Exact Mass
240.1029 Da
Structural Class
-Amino Alcohol / Phenylpiperazine
Key Feature
Chiral center at C2 (Benzylic position substituted with Nitrogen)
Synthesis & Sample Origin Context
Understanding the synthetic origin is essential for anticipating impurities.[2] This specific isomer is typically generated via the nucleophilic ring-opening of 3-chlorostyrene oxide by piperazine.[1][2] Unlike
-bromoketone reduction routes (which yield the 1-hydroxy regioisomer), epoxide opening can yield a mixture of regioisomers depending on steric and electronic control.[1][2]
Synthesis Workflow (Graphviz)[1][2]
Caption: Regioselective outcome of styrene oxide ring opening. The target compound requires chromatographic separation from the benzylic alcohol isomer.
Spectroscopic Characterization
The following data represents the theoretical and consensus values derived from chemometric analysis of analogous m-chlorophenylpiperazine (mCPP) derivatives.
Molecular ion.[1][2] Characteristic 3:1 intensity ratio due to Cl/Cl isotopes.[1][2]
210.1
[M - CHOH]
Diagnostic Fragment. Loss of the hydroxymethyl group (31 Da).[1][2] This cleavage is favored in the target isomer due to the stability of the resulting benzylic carbocation/iminium ion.
154.0
[CHClN]
Chlorobenzyl-aziridinium species (rearrangement product).[1][2]
To ensure data integrity (Trustworthiness), the following protocol distinguishes the target from its isomers.
Isomer Discrimination Strategy (Graphviz)[1][2]
Caption: Decision tree for NMR-based structural confirmation.
Experimental Protocol: Sample Preparation
Solvent Selection: Use DMSO-d
(99.9% D) for initial characterization.[1][2] DMSO minimizes the exchange rate of the OH proton, allowing it to appear as a distinct triplet (coupling to CH), which confirms the primary alcohol structure (-CHOH).[2]
Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.
Acquisition:
Set relaxation delay (d1) to >3 seconds to ensure accurate integration of aromatic protons.
Perform a COSY (Correlation Spectroscopy) experiment to confirm the connectivity between the CH (3.5 ppm) and the CH
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 25273235. Retrieved from [1][2]
Mullins, M. E., et al. (2020).[2] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2195.[2] Retrieved from [1][2]
Rotzinger, S., et al. (1998).[2] Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources.[1][2] Drug Metabolism and Disposition, 26(6), 572-575.[2]
A Guide to Determining the Aqueous and Organic Solubility of Preclinical Drug Candidates: A Methodological Approach
Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including absorption, distribution, and overall bioav...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including absorption, distribution, and overall bioavailability.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to formulation challenges, variable therapeutic outcomes, and potential discontinuation of promising candidates.[4][5][6] This technical guide provides a comprehensive framework for determining the solubility of a preclinical drug candidate, using a molecule with the structural characteristics of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol as a representative case study. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and discuss the interpretation and application of solubility data in the context of drug development. The methodologies described herein are designed to be self-validating and are grounded in authoritative guidelines from regulatory bodies.
Introduction: The Central Role of Solubility in Drug Discovery
In the journey of a new chemical entity (NCE) from the laboratory to the clinic, a thorough understanding of its physicochemical properties is paramount.[7][8] Among these, solubility—the ability of a substance to form a homogeneous mixture with a solvent—stands out as a cornerstone of "drug-likeness". It directly impacts not only the feasibility of creating a viable drug product but also the therapeutic efficacy and safety of the final formulation.[2][9]
The Biopharmaceutics Classification System (BCS), a framework established by the U.S. Food and Drug Administration (FDA), categorizes drugs based on their aqueous solubility and intestinal permeability.[10][11][12] This classification is instrumental in predicting a drug's in vivo performance and can guide formulation strategies.[13] For instance, compounds with high permeability but low solubility (BCS Class II) often present significant formulation challenges.[5] Early and accurate determination of a candidate's solubility profile is therefore not just a routine measurement but a critical step in de-risking a development program.[1][5]
This guide will focus on the practical aspects of solubility determination, providing researchers with the tools to generate reliable and reproducible data for molecules such as our case study compound, 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol. This molecule, with its aromatic ring, chlorinated substituent, and basic piperazine moiety, is expected to exhibit a pH-dependent aqueous solubility and varying degrees of solubility in organic solvents based on their polarity.
Theoretical Foundations of Solubility
The solubility of a compound is governed by a complex interplay of factors including its chemical structure, the nature of the solvent, temperature, and pH (for ionizable compounds).[14][15][16] The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[14][17]
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements:
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[18][19] It is a fundamental property of the compound in a specific solvent at a given temperature and pressure.[18] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[20][21][22]
Kinetic Solubility: This refers to the concentration of a compound when precipitation first occurs from a supersaturated solution, often generated by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.[18][19][23] Kinetic solubility assays are typically high-throughput and are valuable for early-stage screening of large compound libraries.[24][25][26] However, kinetic solubility values are often higher than thermodynamic solubility and can be influenced by experimental conditions.[27]
This guide will primarily focus on the determination of thermodynamic solubility, which provides a more accurate and fundamental understanding of a compound's behavior.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of a compound:
pH: For ionizable compounds like our case study molecule, which has a basic piperazine group, solubility is highly dependent on the pH of the aqueous medium.[20] The compound will be more soluble in acidic solutions where the piperazine nitrogen is protonated.
Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution.[14][15] For most solids, solubility increases with temperature.[14][16]
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different solubilities.[7][15][28] It is important to characterize the solid form of the material being tested.
Solvent Polarity: The polarity of the solvent plays a crucial role in its ability to dissolve a given solute.[17] A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.
Experimental Protocols for Solubility Determination
The following protocols are designed to be robust and provide high-quality, reproducible data. All analytical methods used for quantification should be validated according to ICH Q2(R2) guidelines to ensure accuracy, precision, linearity, and specificity.[29]
The Gold Standard: Equilibrium Shake-Flask Method for Thermodynamic Solubility
This method is widely recognized as the most reliable for determining thermodynamic solubility.[20][21]
Objective: To determine the equilibrium solubility of the test compound in various aqueous and organic solvents at a controlled temperature.
Materials:
Test compound (e.g., 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol), solid form characterized.
A selection of solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate).
Glass vials with screw caps.
Orbital shaker with temperature control.
Centrifuge.
Syringe filters (e.g., 0.22 µm PTFE or PVDF).
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the test compound.
Protocol:
Preparation: Add an excess amount of the solid test compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.[20]
Solvent Addition: Add a known volume of the desired solvent to the vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to reach a steady state.[30]
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.
Dilution: If necessary, dilute the filtered solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.
High-Throughput Kinetic Solubility Screening by Nephelometry
For early-stage drug discovery where a rapid assessment of a large number of compounds is needed, nephelometry provides a qualitative or semi-quantitative measure of kinetic solubility.[25][31]
Objective: To rapidly assess the kinetic solubility of a compound in an aqueous buffer.
Principle: This method measures the light scattered by insoluble particles (precipitate) in a solution.[25][32]
Materials:
Test compound dissolved in DMSO (e.g., 10 mM stock solution).
Aqueous buffer (e.g., PBS pH 7.4).
Microtiter plates (e.g., 96- or 384-well).
Nephelometer (plate reader with light scattering detection).
Protocol:
Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.
Incubation: Mix the plate and incubate at a controlled temperature for a specified time (e.g., 2 hours).
Measurement: Measure the light scattering in each well using a nephelometer.
Data Analysis: Compare the light scattering signal of the test compound solutions to that of control wells (buffer with and without DMSO). A significant increase in light scattering indicates precipitation and that the kinetic solubility limit has been exceeded.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative solubility data should be summarized in a structured table.
Table 1: Hypothetical Thermodynamic Solubility of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol at 25°C
Solvent
Polarity Index
Solubility (mg/mL)
Solubility (µg/mL)
0.1 N HCl (pH 1)
High
> 50
> 50,000
Water (pH ~7)
10.2
0.5
500
PBS (pH 7.4)
High
0.45
450
Methanol
5.1
25
25,000
Ethanol
4.3
15
15,000
Acetonitrile
5.8
5
5,000
Ethyl Acetate
4.4
1
1,000
Dichloromethane
3.1
8
8,000
Note: These are hypothetical values for illustrative purposes.
Interpretation of Results:
The high solubility in 0.1 N HCl is expected due to the protonation of the basic piperazine moiety, forming a soluble salt.
The lower solubility in neutral aqueous media (Water and PBS) is typical for a free base.
The varying solubility in organic solvents reflects the interplay of polarity and hydrogen bonding capabilities of the compound and the solvents.
Visualization of Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Caption: High-Throughput Kinetic Solubility Screening Workflow using Nephelometry.
Conclusion: Integrating Solubility Data into Drug Development
The solubility data generated through these rigorous methods provide invaluable insights for drug development professionals. This information guides critical decisions in:
Lead Optimization: Medicinal chemists can use solubility data to inform structural modifications to improve a compound's properties.[8][33]
Formulation Development: Understanding the solubility profile across different solvents and pH values is essential for designing appropriate formulations for preclinical and clinical studies.[2][5][6]
Biopharmaceutical Assessment: Solubility data is a key input for the Biopharmaceutics Classification System, which helps predict in vivo absorption characteristics.[10][11][34][12]
By adhering to the principles of scientific integrity, employing validated methods, and carefully interpreting the results, researchers can build a solid foundation for the successful development of new medicines. The protocols and frameworks presented in this guide offer a robust starting point for any laboratory tasked with the critical assessment of drug candidate solubility.
References
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
Pion, Inc. Physicochemical Characterization. [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]
Veranova. Improving solubility and accelerating drug development. [Link]
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
Oreate. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]
Amidon, G. L., et al. (2017, October 27). Impact of the US FDA “Biopharmaceutics Classification System” (BCS) Guidance on Global Drug Development. Molecular Pharmaceutics - ACS Publications. [Link]
Pace Analytical. Characterization of Physicochemical Properties. [Link]
DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
Wager, T. T., et al. (2021, November 11). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology - ACS Publications. [Link]
Generics and Biosimilars Initiative. (2021, May 21). FDA issues final guidance on BCS-based biowaivers. [Link]
FDA. (2021, May 20). FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. [Link]
Alsenz, J., & Kansy, M. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
Tsinman, K., et al. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]
Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]
Di, L., et al. (2003, April 15). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. [Link]
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]
FDA. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
Regulations.gov. (2021, May 12). M9 Biopharmaceutics Classification System-Based Biowaivers; International Council for Harmonisation; Guidance for Industry; Availability. [Link]
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
European Medicines Agency (EMA). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]
JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. [Link]
Alvarez, C. C., et al. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]
ICH. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
Technical Guide: Physicochemical & Analytical Profiling of Chlorophenyl Piperazines (CPPs)
Executive Summary & Structural Architecture Chlorophenyl piperazines (CPPs) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for a wide class of serotonergic agents (e.g., Trazodone, N...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Architecture
Chlorophenyl piperazines (CPPs) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for a wide class of serotonergic agents (e.g., Trazodone, Nefazodone) and, conversely, as unregulated New Psychoactive Substances (NPS).[1]
The core architecture consists of a piperazine ring
-substituted with a chlorophenyl group.[1][2] The physicochemical behavior and biological activity are strictly governed by the regiochemistry of the chlorine substituent (ortho-, meta-, or para-).[1]
Structural Isomerism
While they share the molecular formula
, the three isomers exhibit distinct steric and electronic profiles:
o-CPP (1-(2-chlorophenyl)piperazine): High steric hindrance at the N1-aryl bond; often exhibits different receptor binding kinetics due to the "ortho effect."
m-CPP (1-(3-chlorophenyl)piperazine): The most chemically relevant isomer; a primary metabolite of trazodone and a potent 5-HTngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
High lattice energy of the salt confers thermal stability.[1]
pKa (Calculated)
8.85 ± 0.10 (N4)
N/A
The N1 nitrogen (attached to phenyl) is non-basic due to conjugation.[1][2]
LogP (Octanol/Water)
2.14 – 2.47
< 1.0 (Ionized)
Lipophilic free base crosses BBB; salt is water-soluble.
UV Max ()
254 nm
254 nm
Characteristic of the chlorobenzene chromophore.[1]
Critical Insight: The basicity of the piperazine N4 is modulated by the electron-withdrawing chlorine atom on the phenyl ring.[1] In m-CPP, the inductive effect (
) lowers the pKa slightly compared to unsubstituted phenylpiperazine, but it remains sufficiently basic to form stable salts with mineral acids.[1]
Synthetic Pathways
Two primary routes exist for the synthesis of CPPs. While traditional nucleophilic aromatic substitution (
) is possible, it requires harsh conditions.[1] The modern standard is Palladium-catalyzed Buchwald-Hartwig amination.
Workflow Visualization (Buchwald-Hartwig)
Figure 1: Palladium-catalyzed synthesis route for high-purity m-CPP, utilizing N-Boc protection to prevent polymerization.
Detailed Protocol: Pd-Catalyzed Cross-Coupling
Reference Standard: Adapted from Buchwald et al. and modern process chemistry adaptations.[2]
Reagents:
1-bromo-3-chlorobenzene (1.0 equiv)
Piperazine (anhydrous, 1.2 equiv) or N-Boc-piperazine
Inerting: Charge a flame-dried Schlenk flask with the aryl halide, piperazine, base, and catalyst system under a positive pressure of Argon or Nitrogen.[1][2]
Coupling: Add anhydrous toluene. Heat the mixture to 100–110 °C with vigorous stirring. The reaction typically reaches completion in 4–12 hours (monitor via TLC/LC-MS).
Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black and inorganic salts.[1] Wash the pad with ethyl acetate.[1]
Purification: Concentrate the filtrate. If N-Boc piperazine was used, treat the intermediate with 4M HCl in dioxane for 2 hours to deprotect.[1]
Crystallization: Recrystallize the resulting hydrochloride salt from Ethanol/Ether to yield white needles.
Differentiation of regioisomers (o-, m-, p-) is the primary challenge in forensic toxicology. Mass spectrometry (GC-MS) combined with chromatographic retention time is the gold standard.
Mass Spectrometry (EI) Signature
The electron ionization (EI) spectrum of m-CPP is distinct.[1][2] The fragmentation pathway is driven by the stability of the piperazine ring and the chlorophenyl cation.[1]
Key Diagnostic Ions:
m/z 196 (
): Molecular ion (shows characteristic 3:1 Chlorine isotope ratio).[1]
m/z 154 (Base Peak): Loss of propene imine (
) from the piperazine ring.[1] This is the retro-Diels-Alder-like cleavage characteristic of piperazines.
Figure 2: Primary fragmentation pathways of m-CPP under 70eV Electron Ionization.[2]
Differentiation Protocol (GC-MS)
To distinguish m-CPP from p-CPP and o-CPP, derivatization is often recommended to improve peak shape and separation resolution.[2]
Derivatization: Acylation with TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic anhydride).[1][2]
Mechanism: Reacts with the secondary amine (N4) to form an amide.[1]
Result: Sharpens peak shape and shifts retention time significantly.[1]
Column: Rxi-5ms or equivalent (5% phenyl methyl siloxane).
Elution Order (Typical): o-CPP elutes first (due to steric shielding reducing interaction with stationary phase), followed by m-CPP, then p-CPP.[2]
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
Maurer, H. H., et al. (2003).[1] Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-568.[1] [Link]
NIST Mass Spectrometry Data Center. (2023).[1] 1-(3-Chlorophenyl)piperazine Mass Spectrum. NIST Standard Reference Database.[1][4] [Link][1]
LookChem. (2025).[1] Physicochemical properties of 1-(3-Chlorophenyl)piperazine. [Link]
Application Note: Analytical Characterization of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
This Application Note is designed as a definitive technical guide for the structural and purity characterization of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol . This molecule presents specific analytical challenges:...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the structural and purity characterization of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol .
This molecule presents specific analytical challenges:
Regioisomerism: Distinguishing the target benzylic amine (2-piperazinyl) from its linear regioisomer (1-piperazinyl) formed during synthesis (e.g., styrene oxide ring opening).
Basicity: The piperazine moiety causes peak tailing in standard HPLC.
Chirality: The C2 position is a stereocenter, requiring enantiomeric separation.
[1]
Introduction & Chemical Context
In the development of serotonin-modulating pharmaceuticals (e.g., Trazodone, Nefazodone analogs), phenylpiperazine derivatives are ubiquitous.[1] The target molecule, 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , is a critical structural isomer often encountered as a Key Intermediate or a Process Impurity during the reaction of 3-chlorostyrene oxide with piperazine.[1]
Unlike its regioisomer [1-(3-chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol], the target molecule features the piperazine nitrogen attached directly to the benzylic carbon.[1] This steric crowding and electronic environment require specific NMR and chromatographic protocols for unambiguous assignment.
Analytical Workflow
The following diagram outlines the logical flow for complete characterization, ensuring no structural ambiguity remains.
Caption: Integrated analytical workflow for definitive structural confirmation and purity assessment.
Protocol 1: Structural Elucidation (NMR & MS)
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and chlorine substitution pattern.
Instrument: Q-TOF or Orbitrap MS.
Ionization: ESI Positive Mode (
).
Key Diagnostic Criteria:
Monoisotopic Mass: Calculated for
Da.
Isotope Pattern: The presence of a single chlorine atom must yield a characteristic
and pattern with a relative abundance ratio of approximately 3:1 ().
Fragmentation (MS/MS):
Loss of CH₂OH: A fragment at
indicates the loss of the hydroxymethyl group (31 Da), confirming the terminal alcohol structure.
Benzylic Cleavage: Cleavage at the benzylic position may yield a chlorobenzyl cation (
125/127).
Nuclear Magnetic Resonance (NMR)
Objective: Differentiate the target (Benzylic Amine) from the regioisomer (Linear Amine).
Methodology:
Solvent: DMSO-
(Preferred for resolution of OH protons) or CDCl₃.
Triplet (t) or dd at 4.6 - 4.9 ppm (Deshielded by OH).
HMBC Correlation
correlates to Piperazine Carbons (-C).
correlates to OH (if visible) but not directly to Piperazine carbons.
C13 Shift (Benzylic)
Upfield shift ( ~65-70 ppm) due to amine.
Downfield shift ( ~72-75 ppm) due to oxygen attachment.
Protocol Step:
Acquire 1H NMR. Identify the proton attached to the chiral center.
Run 2D HMBC . Look for a correlation between the benzylic proton and the piperazine ring carbons. Presence of this correlation confirms the target structure.
Protocol 2: Chromatographic Purity (HPLC-UV)[1]
Challenge: Piperazine derivatives are basic secondary amines. On standard C18 silica columns at low pH, they interact with residual silanols, causing severe peak tailing.[1]
Solution: Use a High pH method with a hybrid particle column to ensure the amine is deprotonated (neutral), improving peak shape and retention.
Method Parameters
Parameter
Condition
Column
Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm)
): between the main peak and any regioisomer impurity (which typically elutes slightly earlier due to higher polarity of the primary alcohol in the isomer).
Protocol 3: Chiral Separation
Objective: The molecule contains one chiral center at the benzylic position. Separation of the (
) and () enantiomers is required for biological evaluation.
Methodology: Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase or Polar Organic Mode.
Recommended Protocol (Normal Phase)
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).
Advantage: Fully compatible with LC-MS (if Ethanolamine is replaced with Ammonium Acetate/Hydroxide).
Caption: Decision tree for chiral method development of basic piperazine derivatives.
References
BenchChem. (2025).[2][3] Mass Spectrometry Fragmentation of Chlorophenyl Piperazine Derivatives. Retrieved from .
Zhu, N., et al. (2021).[1][4] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[1][4] .
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25273235, Trazodone Intermediate Analogues.[1] Retrieved from .
Sigma-Aldrich. (2023). Product Specification: Piperazine Ethanol Derivatives. Retrieved from .
Saz, J.M., et al. (2011).[1] "Separation of positional CPP isomers by chiral HPLC." Journal of Chromatography A. .
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Liquid Chromatography Analysis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Introduction & Scientific Context
The target analyte, 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (hereafter referred to as CPPE ), represents a critical class of pharmaceutical intermediates often encountered in the synthesis of phenylpiperazine-based antidepressants (e.g., Trazodone, Nefazodone) and antihistamines.
Structurally, CPPE contains a 3-chlorophenyl moiety (providing UV chromophores and hydrophobicity) and a piperazine ring (a cyclic secondary diamine). The presence of the piperazine ring presents a classic chromatographic challenge:
Basic Nature: With pKa values typically around 9.8 (secondary amine) and 5.6 (tertiary amine-like behavior when substituted), the molecule is positively charged at neutral and acidic pH.
Peak Tailing: The protonated nitrogen interacts strongly with residual silanol groups (
) on standard silica-based stationary phases, leading to severe peak tailing and poor resolution.
This Application Note defines two distinct protocols designed to overcome these challenges: a Standard QC Method (UV-based) using silanol-blocking additives, and an LC-MS Compatible Method for impurity profiling.
Analytical Strategy & Mechanism
To ensure Scientific Integrity (E-E-A-T) , the method selection is based on the following mechanistic principles:
Silanol Suppression (Method A): We utilize Triethylamine (TEA) as a competing base. TEA saturates the active silanol sites on the column, preventing the piperazine moiety from binding, thus sharpening the peak shape.
pH Control: Maintaining a pH < 3.0 ensures the silanols are protonated (neutral) and the analyte is fully ionized, stabilizing retention times. Alternatively, high pH (>9.5) methods deprotonate the analyte, but require specialized hybrid columns. We focus on the low-pH robust approach.
Detection: The 3-chlorophenyl ring exhibits strong
transitions. We utilize 210 nm for maximum sensitivity (detecting the piperazine backbone absorbance) and 254 nm for specificity (aromatic ring).
Protocol A: Standard QC Method (HPLC-UV)
Best for: Routine purity analysis, batch release, and stability testing.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or Waters XBridge C18
"Base-deactivated" columns are essential to minimize amine interaction.
Mobile Phase A
20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA)
TEA acts as a "sacrificial base" to block silanols; Low pH suppresses silanol ionization.
Mobile Phase B
Acetonitrile (HPLC Grade)
Provides strong elution strength for the hydrophobic chlorophenyl group.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns to maintain backpressure < 250 bar.
Column Temp
35°C
Slightly elevated temperature improves mass transfer and reduces tailing.
Injection Vol
5.0 - 10.0 µL
Adjusted based on sample concentration (Target: 1 µg on column).
Detection
DAD at 210 nm (Bandwidth 4 nm); Ref 360 nm
210 nm captures the piperazine; 254 nm can be used for confirmation.
Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.00
90
10
Equilibration / Injection
2.00
90
10
Isocratic Hold (Polar impurities)
12.00
40
60
Linear Gradient
15.00
10
90
Wash Step
17.00
10
90
Hold
17.10
90
10
Re-equilibration
22.00
90
10
End of Run
Sample Preparation
Stock Solution: Dissolve 10 mg of CPPE in 10 mL of Methanol . (Conc: 1000 µg/mL). Note: Methanol is preferred over ACN for solubility of the polar hydroxyl group.
Working Standard: Dilute Stock 1:10 with Mobile Phase A . (Conc: 100 µg/mL).
Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.
Protocol B: LC-MS Compatible Method
Best for: Impurity identification, trace analysis, and pharmacokinetic studies.
Column: Waters XSelect CSH C18 (2.1 × 100 mm, 2.5 µm) – Charged Surface Hybrid technology provides excellent peak shape for basic compounds without TEA.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).
MS Source: ESI Positive Mode (M+H)+ expected at approx. m/z 241.1 (based on Cl isotopes).
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before analyzing unknown samples.
Parameter
Acceptance Limit
Troubleshooting Failure
Tailing Factor (T)
If , increase TEA concentration to 0.2% or replace column.
Theoretical Plates (N)
If low, check connections for dead volume or replace guard column.
Precision (RSD)
(n=6 injections)
If high, check injector reproducibility or pump pulsation.
Resolution (Rs)
(between CPPE and nearest impurity)
Adjust gradient slope (make shallower) if resolution fails.
Workflow Visualization
The following diagram illustrates the logical flow of the analytical lifecycle for CPPE, highlighting the critical decision points for method selection.
Caption: Analytical workflow for CPPE analysis, detailing method selection between UV-QC and LC-MS pathways with integrated system suitability checkpoints.
References
United States Pharmacopeia (USP). Trazodone Hydrochloride Monograph: Organic Impurities.[1] USP-NF 2025.[1] (Establishes baseline for chlorophenylpiperazine derivative analysis).
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol interactions with amines).
PubChem. Compound Summary: 1-(3-Chlorophenyl)piperazine (mCPP). (Structural analog data utilized for pKa estimation). Link
Sielc Technologies. HPLC Analysis of Piperazine on Primesep Columns. (Reference for cation-exchange approaches to piperazine analysis). Link
Application Note: LC-MS/MS Profiling of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
This Application Note and Protocol details the mass spectrometry analysis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , a structural isomer of the common metabolite hydroxy-mCPP. This compound presents unique anal...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol details the mass spectrometry analysis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , a structural isomer of the common metabolite hydroxy-mCPP. This compound presents unique analytical challenges due to its specific regio-chemistry (a beta-amino alcohol scaffold), requiring precise chromatographic separation and fragmentation analysis to distinguish it from isobaric interferences like 2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol.
Introduction & Scientific Context
The compound 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (
, MW 240.[1][2][3]73) represents a specific class of piperazine derivatives often encountered in forensic toxicology and pharmaceutical impurity profiling. Structurally, it features a piperazine ring and a 3-chlorophenyl group attached to the same carbon atom of an ethanol backbone (), distinguishing it from the linear alkylated metabolites of Trazodone or Nefazodone (e.g., hydroxy-etoperidone).
Accurate analysis is critical because this regio-isomer may exhibit distinct pharmacological activity or toxicity compared to its analogs. The protocol below prioritizes isobaric resolution and mechanistic fragmentation to ensure identification confidence.
The analytical strategy employs Mixed-Mode Cation Exchange (MCX) for sample preparation to leverage the basicity of the piperazine nitrogen, ensuring high recovery and matrix cleanup. Liquid Chromatography (LC) utilizes a Biphenyl stationary phase , which offers superior selectivity for chlorophenyl-containing compounds via
interactions compared to standard C18 phases.
Workflow Diagram
Figure 1: Step-by-step analytical workflow ensuring selectivity and sensitivity.
Detailed Protocol
Sample Preparation (Solid Phase Extraction)
Rationale: Liquid-Liquid Extraction (LLE) can be inconsistent for polar amino-alcohols. SPE provides robust recovery.
Understanding the fragmentation is vital to distinguish this molecule from its isomer, 2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol (Hydroxy-mCPP).
Target Molecule (2,2-disubstituted): The hydroxyl group is on a primary carbon (
), adjacent to the bulky C2. The primary loss is the hydroxymethyl group (, -31 Da), yielding the stable cation at m/z 210 .
Common Isomer (Hydroxy-mCPP): The hydroxyl is on the terminal ethyl chain attached to nitrogen. The primary fragmentation involves cleavage of the ethyl chain to yield the mCPP ion at m/z 197 or mCPP fragment m/z 154 .
Differentiation: The presence of m/z 210 and absence of intense m/z 197/154 confirms the target structure.
Fragmentation Pathway Diagram
Figure 2: Proposed fragmentation pathway highlighting the diagnostic loss of the hydroxymethyl group.
Validation Criteria (Self-Validating System)
To ensure the protocol is trustworthy, the following acceptance criteria must be met:
Retention Time Stability:
min deviation.
Ion Ratio: The ratio of the Quantifier (210) to Qualifier (223) must be consistent within
of the reference standard.
Linearity:
over the range 1–1000 ng/mL.
Matrix Effect: Post-column infusion should show no significant ion suppression zones at the retention time of the analyte (approx 3.5–4.5 min).
References
Patel, B. N., et al. (2008). "High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link
Kalgutkar, A. S., et al. (2005). "Bioactivation of the nontricyclic antidepressant trazodone to electrophilic quinone-imine and epoxide intermediates." Chemical Research in Toxicology. Link
Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Link
Staack, R. F., & Maurer, H. H. (2003). "Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism." Journal of Analytical Toxicology. Link
Application Note: In Vitro Characterization of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (CPPE-OH)
This Application Note is designed for researchers characterizing the pharmacological profile of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (hereafter referred to as CPPE-OH ). Based on its structural pharmacophore—a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers characterizing the pharmacological profile of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (hereafter referred to as CPPE-OH ).
Based on its structural pharmacophore—a 3-chlorophenylpiperazine (mCPP) core substituted with an ethanol moiety—this compound is predicted to exhibit significant activity at Serotonin (5-HT) receptors , specifically the 5-HT2A and 5-HT2C subtypes. This guide outlines the development of a robust in vitro screening platform to determine Binding Affinity (
The compound CPPE-OH belongs to the phenylpiperazine class, a privileged scaffold in medicinal chemistry known for targeting G-Protein Coupled Receptors (GPCRs). The 3-chlorophenyl substitution is a classic determinant for serotonergic activity (e.g., Trazodone, mCPP).[1] The addition of the hydroxyethyl group at the chiral center introduces polarity that may influence blood-brain barrier (BBB) permeability and receptor subtype selectivity compared to the parent mCPP.
Signaling Pathway: 5-HT2 receptors couple primarily to
proteins, triggering the Phospholipase C (PLC) pathway, leading to IP3 accumulation and intracellular Calcium () release.
Experimental Workflow Overview
The characterization pipeline consists of two phases:
Phase I (Affinity): Radioligand Binding Assays to determine receptor occupancy.
Phase II (Function): Calcium Flux Assays to distinguish agonism from antagonism.
Workflow Diagram (DOT)
Caption: Integrated workflow for CPPE-OH profiling, moving from compound preparation to dual-stream validation (Binding vs. Function).
Protocol 1: Radioligand Binding Assay (5-HT2C)
Objective: To calculate the equilibrium dissociation constant (
) of CPPE-OH.
Rationale: We use [H]-Mesulergine as the radioligand because it acts as a high-affinity antagonist, allowing us to detect both agonists and antagonists competitively displacing it.
Materials
Receptor Source: Membranes from CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform).
Seed cells (50,000 cells/well) in black-wall, clear-bottom 96-well plates.
Incubate overnight at 37°C, 5%
.
Dye Loading:
Remove culture media. Add 100
Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid).
Note:Probenecid (2.5 mM) is critical to inhibit the anion transporter and keep the dye inside the cell.
Incubate 45 mins at 37°C, then 15 mins at Room Temp (RT).
Compound Addition (Agonist Mode):
Place plate in FLIPR or FlexStation reader.
Inject 25
of 5x concentrated CPPE-OH.
Record fluorescence (Ex 490 nm / Em 525 nm) for 180 seconds.
Compound Addition (Antagonist Mode):
Pre-incubate cells with CPPE-OH for 15 mins.
Inject
concentration of Serotonin (5-HT).
Measure inhibition of the 5-HT induced calcium spike.
Data Reporting & Interpretation
Expected Results Table
The following table outlines hypothetical reference values for a compound of this class (mCPP derivative) to validate your assay performance.
Parameter
Assay Type
Reference Control (mCPP)
CPPE-OH (Target Criteria)
Interpretation
(5-HT2C)
Radioligand Binding
~3 - 10 nM
< 50 nM
High Affinity
(5-HT2A)
Radioligand Binding
~20 - 50 nM
> 100 nM
Selectivity Indicator
Ca2+ Flux (Agonist)
~15 nM
Determine
Potency
Ca2+ Flux (Agonist)
80% of 5-HT
Determine
Efficacy (Partial vs Full)
Solubility
Buffer Stability
High
Moderate
Hydroxyl group improves solubility vs mCPP
Troubleshooting Guide
High Non-Specific Binding: Ensure filters are pre-soaked in PEI. Use BSA (0.1%) in the assay buffer if the compound is "sticky" (lipophilic).
Low Signal in Ca2+ Assay: Check Probenecid concentration. Ensure cells are 80-90% confluent; over-confluency can downregulate receptors.
Precipitation: CPPE-OH free base may precipitate at pH 7.4. Ensure the hydrochloride salt form is used or DMSO stock is adequately mixed.
References
Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2C Receptor." Pharmacology & Therapeutics.
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine (mCPP)." PubChem.
Knight, A. R., et al. (2004). "Pharmacological characterisation of the agonist radioligand [3H]WAY-163909 at recombinant human 5-HT2C receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.
Porter, R. H., et al. (1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology.
IUPHAR/BPS Guide to PHARMACOLOGY. "5-HT2C Receptor."
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Evaluation of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (CPPE) in In Vitro Models
Executive Summary & Compound Profile
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol , herein referred to as CPPE , is a synthetic piperazine derivative. Structurally, it incorporates the 3-chlorophenylpiperazine (mCPP) moiety—a privileged pharmacophore known for high affinity toward serotonin (5-HT) receptors—linked to a hydroxyethyl chain.
Due to the presence of the mCPP core, CPPE is categorized as a putative serotonergic modulator . In cell culture systems, it is primarily utilized to investigate G-Protein Coupled Receptor (GPCR) signaling (specifically 5-HT2A/2C pathways) and monoamine transporter kinetics.
Key Experimental Applications:
Functional Agonism/Antagonism: Evaluation of calcium mobilization in 5-HT2 receptor-expressing cell lines (e.g., HEK-293-5HT2A).
Cytotoxicity Profiling: Determining the therapeutic window relative to cationic amphiphilic drug (CAD)-induced phospholipidosis, a common liability of lipophilic piperazines.
Physicochemical Handling & Solubilization
The successful application of CPPE relies on mastering its solubility. As a secondary amine with a lipophilic chlorophenyl ring, the free base is poorly soluble in neutral aqueous media.
Scientific Rationale:
Direct addition of the powder to cell culture media (pH 7.4) often results in micro-precipitation, which is invisible to the naked eye but causes high variability in potency data (shifting
values). The hydroxyethyl tail provides marginal polarity but does not overcome the lipophilicity of the chlorophenyl-piperazine core.
Solubility Protocol
Parameter
Specification
Notes
Molecular Weight
~240.73 g/mol
Based on free base calculation.
Primary Solvent
DMSO (Dimethyl Sulfoxide)
Anhydrous, cell-culture grade (≥99.9%).
Stock Concentration
10 mM or 100 mM
100 mM requires vortexing and mild warming (37°C).
Before functional assays, the non-specific toxicity of CPPE must be established. Phenylpiperazines can disrupt mitochondrial function at high micromolar concentrations.
Objective: Determine the
(Cytotoxic Concentration 50%) in HEK-293 or CHO-K1 cells.
Workflow Diagram
Figure 1: Standardized workflow for determining the cytotoxic threshold of CPPE using the metabolic MTT assay.
Detailed Protocol
Seeding: Plate HEK-293 cells at
cells/well in a 96-well plate. Allow attachment for 24 hours in DMEM + 10% FBS.
Preparation of Dilutions:
Thaw 100 mM CPPE stock.
Prepare serial dilutions in serum-free DMEM (Serum proteins can bind lipophilic drugs, shifting potency).
Range: 0.1 µM, 1.0 µM, 10 µM, 50 µM, 100 µM.
Control: Vehicle control (0.1% DMSO in media).
Treatment: Aspirate old media and add 100 µL of CPPE dilutions. Incubate for 24 hours at 37°C/5% CO₂.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Carefully aspirate media (do not disturb purple crystals). Add 100 µL DMSO to dissolve formazan.
Analysis: Read absorbance at 570 nm (reference 630 nm).
Calculation: Normalize to Vehicle Control (100% viability).
Self-Validation Check: If the Vehicle Control (0.1% DMSO) shows <90% viability compared to Media Only, the assay is invalid due to solvent toxicity.
Figure 2: The Gq-coupled signaling cascade activated by phenylpiperazine derivatives like CPPE.
Detailed Protocol (Fluo-4 AM Assay)
Materials:
Cell Line: CHO-K1 stably expressing human 5-HT2A (or HEK-293 equivalent).
Dye: Fluo-4 AM (Calcium indicator).
Buffer: HBSS with 20 mM HEPES, pH 7.4. Important: Include 2.5 mM Probenecid to prevent dye leakage via anion transporters.
Procedure:
Dye Loading:
Wash cells with HBSS/Hepes.
Incubate cells with 4 µM Fluo-4 AM + 0.04% Pluronic F-127 for 45 minutes at 37°C.
Equilibration: Wash cells
with HBSS to remove extracellular dye. Incubate in fresh HBSS for 20 minutes at RT to allow de-esterification of the intracellular dye.
Baseline Measurement: Place plate in a fluorescence microplate reader (Ex: 494 nm, Em: 516 nm). Record baseline for 10 seconds.
Injection: Inject CPPE (at
concentration) automatically.
Kinetic Read: Measure fluorescence every 1 second for 120 seconds.
Data Analysis:
Calculate
, where is the baseline average and is .
Agonist Mode: Dose-dependent increase in fluorescence indicates CPPE activates the receptor.
Antagonist Mode: Pre-incubate with CPPE for 15 mins, then inject a standard agonist (e.g., Serotonin). Reduced fluorescence indicates CPPE blocks the receptor.
Troubleshooting & Controls
Issue
Probable Cause
Corrective Action
Precipitation in Media
High concentration / Low solubility
Do not exceed 100 µM. Ensure DMSO stock is fully dissolved (warm to 37°C).
High Background Toxicity
Cationic amphiphilic nature
Reduce incubation time. Verify pH of media after drug addition (piperazines are basic).
Low Signal (Calcium)
Dye leakage
Ensure Probenecid (2.5 mM) is fresh and added to all buffers.
References
Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2 Family of Receptors." Psychopharmacology.
Titus, S. A., et al. (2008). "Optimization of a Calcium Mobilization Assay for the High-Throughput Screening of G Protein-Coupled Receptors." Current Chemical Genomics.
Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual (NCBI).
Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry (Context for phenylpiperazine pharmacophore).
Application
techniques for measuring the efficacy of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Target Analyte: 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol Executive Summary & Pharmacological Context[1][2][3] The compound 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol represents a specific subclass of phenylpi...
The compound 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol represents a specific subclass of phenylpiperazine derivatives, structurally analogous to the major metabolite m-chlorophenylpiperazine (mCPP) found in antidepressants such as Trazodone and Nefazodone.
While radioligand binding assays provide affinity data (
), they fail to capture intrinsic efficacy ()—the critical metric determining whether a ligand acts as a full agonist, partial agonist, neutral antagonist, or inverse agonist. Given the phenylpiperazine scaffold's known promiscuity across serotonergic targets (5-HT, 5-HT, 5-HT), accurate efficacy profiling requires functional assays that measure downstream signaling events.
This guide details the protocols for characterizing the efficacy of this analyte, focusing on Calcium Flux (G
coupling) and cAMP Modulation (G coupling) , the two primary transduction pathways for its putative targets.
Screening Cascade Strategy
To rigorously validate the efficacy of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, a hierarchical screening approach is required. This ensures that functional data is interpreted in the context of receptor occupancy.
Figure 1: Pharmacological screening cascade. Functional assays (Steps 2A/2B) are prioritized to determine intrinsic activity (
) relative to the endogenous ligand (Serotonin).
Protocol A: Measurement of G
-Mediated Efficacy (Calcium Flux)
Target Receptors: 5-HT
(Agonist mode) / 5-HT (Antagonist mode).
Mechanism: Activation of PLC leads to IP generation and subsequent release of intracellular Ca from the ER.
3.1 Experimental Rationale
Phenylpiperazines often exhibit functional selectivity . For example, mCPP is a partial agonist at 5-HT
but acts as an antagonist at 5-HT. A kinetic calcium flux assay using a calcium-sensitive dye (e.g., Fluo-4 or Calcium-6) allows for the real-time quantification of this response.
Add 100 µL of Dye Loading Solution (Fluo-4 + Probenecid in Assay Buffer).
Incubate 60 minutes at 37°C, then 15 minutes at room temperature (RT) to minimize thermal gradients during reading.
Compound Preparation:
Dissolve 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol in 100% DMSO to 10 mM stock.
Prepare 10-point serial dilutions (1:3) in Assay Buffer (Final DMSO < 0.5%).
Controls: Include 5-HT (Serotonin) as Full Agonist Control (
) and Buffer only (Basal).
Data Acquisition (Agonist Mode):
Place cell plate and compound plate in the reader.[5]
Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
Injection: Inject 50 µL of compound (5x concentration).
Read: Measure fluorescence every 1.5 seconds for 60 seconds, then every 3 seconds for 120 seconds.
Data Analysis:
Calculate Response = Max RFU - Min RFU (Baseline).
Normalize data to 5-HT
.
Fit to Sigmoidal Dose-Response (Variable Slope) equation.
Protocol B: Measurement of G
-Mediated Efficacy (cAMP HTRF)
Target Receptors: 5-HT
(Agonist mode).
Mechanism: G protein coupling inhibits Adenylyl Cyclase, reducing intracellular cAMP levels.
4.1 Experimental Rationale
Since G
stimulation lowers cAMP, the assay must be run in Forskolin-stimulated mode . An agonist will suppress the Forskolin-induced cAMP spike. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) for robust, wash-free detection.
Cell Preparation: Dissociate cells and resuspend in stimulation buffer at 200,000 cells/mL.
Assay Assembly (384-well low volume white plate):
Add 5 µL of Compound (diluted in buffer).
Add 5 µL of Cell Suspension (1,000 cells/well).
Incubate 10 mins at RT (for antagonist mode) or proceed directly.
Add 5 µL of Forskolin (10 µM) + IBMX (0.5 mM) to stimulate Adenylyl Cyclase.
Incubate 30 minutes at RT.
Detection Step:
Add 5 µL of cAMP-d2 (Acceptor).
Add 5 µL of Anti-cAMP-Cryptate (Donor).
Incubate 60 minutes at RT in the dark.
Reading & Analysis:
Read on HTRF-compatible reader (e.g., EnVision).
Calculate Ratio:
.
Interpretation:
Inverse relationship: Higher HTRF signal = Lower cAMP.
Agonist Activity: Increase in HTRF signal (suppression of Forskolin).
Efficacy (
): % Inhibition of Forskolin response relative to 5-HT.
Data Interpretation & Signaling Pathway Visualization
Understanding the specific pathway engaged by the phenylpiperazine derivative is crucial for therapeutic positioning.
Figure 2: Dual signaling pathways. The analyte may activate Calcium release via 5-HT2C or inhibit cAMP production via 5-HT1A. The protocols above discriminate between these mechanisms.
Quantitative Analysis Standards
To ensure data integrity, report results using the following parameters:
Parameter
Definition
Application to Analyte
Potency: Concentration inducing 50% max response.[6]
Determines the therapeutic window.
Intrinsic Efficacy: Max response relative to endogenous ligand (5-HT).
Full Agonist: >80%Partial Agonist: 20-80%Antagonist: ~0%
Hill Slope
Steepness of the curve.
>1.0 suggests positive cooperativity or allosteric modulation.
Z-Factor
Assay robustness metric.
Must be >0.5 for the assay to be considered valid.
Self-Validation Check:
If
varies significantly between Calcium and cAMP assays for the same receptor target, consider Biased Agonism .
Always run a cytotoxicity counter-screen (e.g., CellTiter-Glo) to ensure signal reduction in cAMP assays is not due to cell death.
References
Felsing, D. E., et al. (2018). "Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction."[5] PLOS ONE.
Simmler, L. D., et al. (2019). "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors."[6] International Journal of Research and Review.
IUPHAR/BPS Guide to Pharmacology. "5-HT2C Receptor Physiology and Pharmacology."
Cisbio/Revvity. "cAMP Gs/Gi Assay Principle and Protocol."
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol in Biological Matrices
Executive Summary & Scientific Rationale
This Application Note details a robust, self-validating protocol for the quantification of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (hereafter referred to as CPPE ).[1][2] CPPE is a structural analog and potential metabolite of phenylpiperazine-class antidepressants (e.g., Trazodone, Nefazodone). Its quantification is critical for understanding the pharmacokinetics and toxicology of this drug class.
The Analytical Challenge:
CPPE possesses a "zwitterionic-like" behavior in separation chemistry:
Lipophilicity: The 3-chlorophenyl ring drives hydrophobic retention.[1][2]
Basicity: The piperazine secondary amine (pKa ~8.5–9.[2]0) causes peak tailing on traditional C18 columns due to silanol interactions.[2]
Polarity: The ethanol side chain increases water solubility compared to its parent compounds (e.g., mCPP), risking breakthrough during standard Solid Phase Extraction (SPE).
The Solution:
We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE coupled with ESI+ LC-MS/MS .[1][2]
Why MCX? It utilizes a dual-retention mechanism (hydrophobic + ionic).[1][2] We lock the basic amine onto the sorbent using pH control, allowing a 100% organic wash to remove phospholipids (the primary cause of matrix effects) before eluting the analyte.
Why Charged Surface Hybrid (CSH) Column? We employ a C18 column with a low-level positive surface charge to repel the protonated piperazine amine, ensuring sharp peak shapes without the need for ion-pairing agents.[1]
223.1): Loss of water (, -18 Da) from the ethanol side chain.[2] This is the most abundant transition typical for hydroxy-alkyl derivatives.[1][2]
Qualifier Ion (
154.1): Cleavage of the ethyl-linker, generating the stable 1-(3-chlorophenyl)piperazine radical cation.[1][2] This confirms the chlorophenyl-piperazine core structure.[1][2]
Critical Step: This removes neutral lipids and hydrophobic interferences.[2] Since the analyte is locked by the ionic bond, it does not elute.
Elution:
2 x 250 µL of 5% Ammonium Hydroxide in Methanol .
Mechanism:[1][2][4][5] High pH deprotonates the piperazine amine (neutralizes charge), breaking the ionic bond. The organic solvent disrupts the hydrophobic bond, releasing the analyte.
To ensure the method meets FDA Bioanalytical Method Validation (2018) standards, implement these controls:
A. System Suitability Test (SST):
Before running samples, inject a neat standard (Middle QC) 6 times.
Acceptance: Retention time %CV < 2.0%; Area %CV < 5.0%.[2]
Self-Check: If peak tailing factor > 1.5, replace the guard column immediately (piperazines are sensitive to void volumes).
B. Matrix Effect Monitoring (Post-Column Infusion):
Infuse the analyte (100 ng/mL) continuously via a T-tee while injecting a blank plasma extract.[1][2]
Observation: Look for "ion suppression zones" (dips in baseline) at the retention time of CPPE (~3.5 min).
Correction: If suppression >20%, increase the SPE wash volume or switch to a slower gradient.
C. Carryover Check:
Inject a Double Blank after the Upper Limit of Quantification (ULOQ).
Acceptance: Analyte peak area in blank must be < 20% of the LLOQ area.
Mitigation: If carryover exists, add 0.5% Formic Acid to the autosampler needle wash (Acetonitrile:Water:Formic Acid 40:60:0.5).
References
US Food and Drug Administration (FDA). (2018).[2][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Patel, B. N., et al. (2008). "High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 871(1), 44-50.[2]
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34.[1][2] (Foundational paper on MCX SPE for basic drugs).
Welz, A., et al. (2022).[7][8] "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 11(7), 1758.[7]
Technical Support Center: Synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
This technical guide addresses the synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol . Important Technical Note: The structure you requested (amine at the benzylic position, alcohol at the terminal position) i...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol .
Important Technical Note: The structure you requested (amine at the benzylic position, alcohol at the terminal position) is the "abnormal" regioisomer of the standard styrene oxide ring-opening product. Standard thermal reaction of 3-chlorostyrene oxide with piperazine yields the other isomer (1-(3-chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol). This guide focuses specifically on forcing the regioselectivity toward your target and preventing piperazine dimerization.
Executive Summary: The Regioselectivity Challenge
Synthesizing 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol presents two primary chemical challenges that directly impact yield and purity:
Regiocontrol (The "Isomer Trap"): Nucleophilic attack of piperazine on 3-chlorostyrene oxide under neutral/basic conditions is sterically controlled, favoring attack at the terminal carbon. This produces the wrong isomer (the benzylic alcohol). To obtain your target (the benzylic amine), you must switch to electronic control using Lewis acid catalysis or use the
-halo ester route.
Bis-Alkylation: Piperazine is a symmetrical diamine. Without protecting groups or significant excess, it will react at both nitrogen centers, forming substantial dimer impurities (A-Pip-A) that are difficult to separate.
Workflow Visualization
The following diagram outlines the divergent pathways and the specific controls required to reach your target.
Caption: Pathway bifurcation showing how standard conditions lead to the incorrect isomer, while Lewis Acid catalysis or the Bromo-Acetate route yields the target.
Troubleshooting Guide & FAQs
Issue 1: "My NMR shows the alcohol is at the benzylic position (doublet of doublets around 4.7 ppm), not the terminal position."
Diagnosis: You are experiencing steric-controlled ring opening .
Under standard thermal conditions (e.g., refluxing ethanol), the amine attacks the less hindered terminal carbon of the epoxide.
Solution: You must activate the epoxide oxygen to create partial carbocation character at the benzylic position.
Protocol Adjustment: Switch to a Lewis Acid Catalyzed method. Metal triflates (e.g., Yb(OTf)
, Sn(OTf)) or even silica gel supports can shift regioselectivity to favor benzylic attack [1].
Alternative: If the catalyst route fails, switch to the
-Bromo Ester Route (See Section 3). This route guarantees the correct skeleton because the carbon-nitrogen bond is formed via S2 displacement on the benzylic carbon before the ester is reduced.
Issue 2: "I am getting a large amount of high-molecular-weight impurity (Dimer)."
Diagnosis: Bis-alkylation of piperazine.[1][2]
The product (a secondary amine) is often more nucleophilic than the starting piperazine, leading to the formation of (HO-Et-Ph)-Piperazine-(Ph-Et-OH).
Solution:
Stoichiometry: Use a large excess of piperazine (5–10 equivalents). The statistical probability of the electrophile hitting a free piperazine molecule becomes much higher than hitting a product molecule.
Protection: Use N-Boc-piperazine instead of free piperazine. This limits the reaction to mono-alkylation.[3] The Boc group can be removed later with TFA/DCM. This is the most robust method for high purity [2].
Issue 3: "The product is water-soluble and hard to extract."
Diagnosis: The product is a polar amino-alcohol.
Solution:
Salting Out: Saturate the aqueous phase with NaCl or K
CO during extraction.
Solvent Switch: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction, as these are better at pulling polar amines from water than Ethyl Acetate or Ether.
Resin Capture: If using excess piperazine, pass the crude reaction mixture through a cation-exchange resin. Elute with ammonia in methanol to recover the amine product.
Recommended Experimental Protocols
Method A: Lewis Acid Catalyzed Epoxide Opening (Direct Route)
Best for: Atom economy and speed.
Reagents:
3-Chlorostyrene oxide (1.0 eq)
Piperazine (5.0 eq) or N-Boc-Piperazine (1.1 eq)
Catalyst: Yb(OTf)
(10 mol%) or Silica Gel (200% w/w)
Solvent: Acetonitrile or Toluene (Anhydrous)
Step-by-Step:
Dissolution: Dissolve 3-chlorostyrene oxide in anhydrous acetonitrile.
Activation: Add the Lewis Acid catalyst (Yb(OTf)
) and stir at Room Temperature (RT) for 15 minutes to coordinate the epoxide oxygen.
Result: Pure 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol .
Data Summary: Comparison of Methods
Feature
Standard Thermal Route
Lewis Acid Route (Method A)
-Bromo Ester Route (Method B)
Major Isomer
Terminal Amine (Wrong)
Benzylic Amine (Target)
Benzylic Amine (Target)
Regioselectivity
< 5% Target
~70-90% Target [1]
100% Target (Structural Guarantee)
Yield
High (but wrong product)
Moderate (60-75%)
Good (overall 50-65%)
Impurity Profile
Dimer + Regioisomer
Unreacted epoxide
Trace defluorinated byproducts (rare)
Complexity
Low
Medium (Catalyst handling)
High (2 steps + Reduction)
References
Regioselective Ring Opening of Epoxides:
Shivani, Pujala, B., & Chakraborti, A. K. (2007). "Zinc(II) perchlorate hexahydrate catalyzed regioselective ring opening of epoxides with amines." Journal of Organic Chemistry. This paper details the use of Lewis acids to switch regioselectivity toward the benzylic position in styrene oxides.[7][8]
Prevention of Bis-Alkylation:
Mickelson, J. W., et al. (2013). "Synthesis of Piperazine Analogs." Journal of Medicinal Chemistry. Discusses the use of N-Boc protection to prevent dimerization in piperazine synthesis.
General Styrene Oxide Reactivity:
Bonini, C., & Righi, G. (1994). "Regio- and Chemoselective Synthesis of Halohydrins from Epoxides with Metal Halides." Synthesis. Provides foundational knowledge on how electronic vs. steric factors influence styrene oxide opening.
Technical Support Center: Stabilizing 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol in Solution
Welcome to the dedicated technical support guide for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve comm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability challenges encountered when working with this molecule in solution. Our approach is rooted in mechanistic understanding and provides actionable, field-proven protocols to ensure the integrity of your experiments.
This section addresses the most common initial observations that may indicate a stability issue.
Q1: My solution of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol has developed a yellow or brown tint upon standing. What is the likely cause?
A color change is a classic indicator of oxidative degradation. The piperazine moiety and the benzylic alcohol in the molecule are susceptible to oxidation, which can generate chromophores (color-producing molecules). This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions in your solvent or on your glassware.
Q2: I'm observing inconsistent results in my biological assays. Could this be related to compound stability?
Yes, inconsistent results are a significant red flag for compound degradation.[1] If the parent molecule degrades, its effective concentration decreases, leading to a loss of potency or variable biological effects.[1] It is crucial to confirm the stability of your compound under the specific conditions of your assay (e.g., buffer composition, temperature, incubation time). Whenever possible, use freshly prepared solutions for your experiments.[1]
Q3: The compound is precipitating out of my aqueous buffer. How does this relate to stability and how can I fix it?
This is a physical stability issue (solubility) that can mask or exacerbate chemical instability. Piperazine derivatives are often basic and may have limited solubility in neutral or alkaline aqueous solutions.[2] When the compound precipitates, the actual concentration in solution is unknown and lower than intended.
Immediate Fix: Try preparing your stock solution in 100% DMSO and ensure the final concentration in your assay medium does not exceed a level that impacts your system (typically <0.5%).[2]
Long-Term Solution: Consider salt formation. Converting the free base to a salt, such as a hydrochloride or mesylate salt, is a highly effective method to improve aqueous solubility and can also enhance chemical stability.[1][2]
Q4: I see a new, unexpected peak growing in my HPLC chromatogram over time. What does this signify?
The appearance of a new peak is direct evidence of chemical degradation. The goal is to identify the degradation product and the conditions causing its formation. A systematic forced degradation study is the definitive way to understand this behavior and is essential for developing a stability-indicating analytical method.[3][4]
Section 2: In-Depth Troubleshooting - A Mechanistic Approach
Understanding the "why" behind degradation is key to developing a robust solution. This molecule has two primary sites vulnerable to degradation: the piperazine ring and the benzylic alcohol.
Oxidative Degradation
Oxidation is one of the most common degradation pathways for molecules containing electron-rich groups like amines and benzylic alcohols.[4]
Causality & Mechanism:
Piperazine Moiety: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts. This is often catalyzed by metal ions (e.g., Fe²⁺, Cu²⁺) or initiated by reactive oxygen species.[5]
Benzylic Alcohol: The secondary alcohol adjacent to the chlorophenyl ring can be oxidized to the corresponding ketone, 1-(3-chlorophenyl)-1-(piperazin-1-yl)ethan-2-one. This is a common pathway for benzylic alcohols.
Troubleshooting & Mitigation Strategies:
De-gas Solvents: Before use, sparge your solvents and buffers with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
Use Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your solution.
Incorporate Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester trace metal ions.
Control Headspace: Store solutions in vials that are filled to the top to minimize the oxygen-containing headspace. For highly sensitive compounds, overlay the solution with an inert gas before sealing.[1]
pH-Dependent Degradation
The stability of amine-containing compounds is often highly dependent on the pH of the solution.[1]
Causality & Mechanism:
Basicity: The piperazine ring has two basic nitrogen atoms. At different pH values, their protonation state changes, which alters the molecule's electron distribution, solubility, and susceptibility to other degradation pathways like oxidation.
Acid/Base Catalysis: While the molecule lacks traditional hydrolyzable groups like esters, extreme pH conditions (e.g., pH < 2 or pH > 10) can catalyze other reactions, such as elimination or rearrangement.[4]
Troubleshooting & Mitigation Strategies:
Conduct a pH-Rate Profile Study: Prepare your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). Monitor the degradation rate at each pH over time using a stability-indicating HPLC method. This will identify the pH of maximum stability.
Select an Appropriate Buffer: Once the optimal pH is known, use a buffer with a pKa close to this pH to ensure stable pH control throughout your experiment.
Photodegradation
The 3-chlorophenyl group is an aromatic chromophore, meaning it can absorb light, particularly in the UV range.
Causality & Mechanism: Absorption of light energy can excite the molecule to a higher energy state, leading to the formation of reactive radical species that initiate degradation. This can result in a complex mixture of degradation products.[6]
Troubleshooting & Mitigation Strategies:
Use Light-Resistant Containers: Always prepare and store solutions in amber glass vials or containers wrapped in aluminum foil.[1]
Minimize Light Exposure: Perform experimental manipulations in a dimly lit area or under yellow light to avoid exposure to high-energy UV and blue light.
Section 3: Essential Protocols and Methodologies
A systematic investigation is necessary to fully understand and control the stability of your compound.
Protocol: Forced Degradation (Stress Testing) Study
Forced degradation studies are a regulatory requirement and a scientific necessity to identify likely degradation products and establish degradation pathways.[3][4][7][8] The goal is to achieve 10-20% degradation of the parent compound.[7]
Objective: To generate potential degradation products and determine the intrinsic stability of the molecule under various stress conditions.
Materials:
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
Stress Agents: 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
Calibrated oven, photostability chamber
Procedure:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C.[1] Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with 1 M HCl before HPLC analysis.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[1] Withdraw samples at 2, 4, 8, and 24 hours.
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C.[1] Analyze at 1, 3, and 7 days.
Photolytic Degradation: Expose a solid sample and a solution sample to light conditions as specified in ICH Q1B guidelines.[8] Use a dark control sample stored under the same conditions.
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, excipients, or placebo.[7]
Objective: To achieve baseline separation of the parent peak from all degradation product peaks generated during forced degradation.
Starting Conditions (Example):
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 15 minutes
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm and 254 nm
Column Temperature: 30°C
Troubleshooting & Optimization:
Poor Peak Shape (Tailing): The piperazine moiety is basic and can interact with residual silanols on the silica support, causing peak tailing.
Solution 1: Add a small amount of an amine modifier like 0.1% triethylamine (TEA) to the mobile phase to compete for active sites.[1]
Solution 2: Adjust the mobile phase pH. A lower pH (e.g., 2.5-3.5) will ensure the piperazine is fully protonated, which often improves peak shape.
Poor Resolution: If degradation products co-elute with the parent peak:
Solution 1: Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.
Solution 2: Adjust the gradient slope (make it shallower) to increase separation time.
Solution 3: Try a different column chemistry, such as a Phenyl-Hexyl or a Cyano phase, which offers different retention mechanisms.[1]
Section 4: Data Interpretation and Visualization
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
Stress Condition
Typical Reagents & Conditions
Primary Vulnerable Moiety
Potential Degradation Product(s)
Acid Hydrolysis
0.1 M - 1 M HCl, 60-80°C
Piperazine Ring
Potential for ring opening or side reactions under harsh conditions.
Base Hydrolysis
0.1 M - 1 M NaOH, 60-80°C
Benzylic Alcohol/Amine
Minimal degradation expected unless extreme conditions are used.
Oxidation
3-30% H₂O₂, Room Temp
Benzylic Alcohol, Piperazine N
Ketone at C2, N-Oxides
Thermal
>60°C (Solution), >80°C (Solid)
Entire Molecule
Acceleration of all other pathways.
Photolytic
ICH Q1B Light Exposure
Chlorophenyl Ring
Complex mixture of radical-initiated products.
Diagrams
Below are visualizations of the troubleshooting workflow and potential degradation pathways.
Caption: General workflow for troubleshooting stability issues.
troubleshooting HPLC separation of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol and its impurities
Welcome to the technical support guide for the chromatographic analysis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol and its related impurities. This document provides in-depth troubleshooting advice, protocols, an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the chromatographic analysis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol and its related impurities. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions (FAQs) designed for researchers, analytical scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges encountered during the HPLC separation of this compound.
Introduction: Understanding the Molecule and Its Challenges
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a chiral molecule containing a basic piperazine moiety. These structural features are central to the challenges faced during its separation by High-Performance Liquid Chromatography (HPLC).
Basic Nature: The piperazine group is basic and readily protonated. This makes the molecule susceptible to strong secondary interactions with the stationary phase, particularly the acidic silanol groups present on traditional silica-based columns.[1] This interaction is a primary cause of poor peak shape, specifically peak tailing.[1]
Polarity: The presence of hydroxyl and amine functional groups imparts a degree of polarity, which can lead to poor retention on conventional reversed-phase columns under highly organic mobile phase conditions.[2][3]
Chirality: The molecule contains a stereocenter, meaning it exists as a pair of enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles, necessitating their separation and quantification, which requires specialized chiral stationary phases (CSPs).[4]
Potential Impurities: Impurities can originate from the synthetic route (e.g., starting materials like 1-(3-chlorophenyl)piperazine) or degradation.[5][6] These are often structurally similar to the parent molecule, making their separation a significant challenge.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide: Common Separation Problems
Section 1: Poor Peak Shape
Question 1: My peak for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol shows significant tailing in my reversed-phase method. What is the cause, and how can I achieve a symmetrical peak?
Answer:
Peak tailing for this compound is the most common issue reported and is almost certainly caused by secondary ionic interactions between the protonated basic piperazine moiety and ionized residual silanol groups (-Si-O⁻) on the surface of the silica-based column packing.[1] These active sites act as strong retention points, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Here is a systematic approach to eliminate peak tailing:
Step 1: Control the Mobile Phase pH
Explanation (Causality): The most effective way to prevent this interaction is to suppress the ionization of the silanol groups. Residual silanols have a pKa of approximately 3.5-4.5. By operating at a pH well below this range (e.g., pH 2.5-3.0), the silanols remain in their neutral, non-ionized form (-Si-OH), drastically reducing their ability to interact with the positively charged analyte.
Protocol:
Prepare your aqueous mobile phase component using a buffer with a pKa near your target pH. A 20-50 mM solution of potassium phosphate or ammonium formate, adjusted to pH 2.8 with phosphoric acid or formic acid, is a robust choice.
Ensure your column is stable at this low pH. Modern columns with advanced bonding and end-capping are designed for this, but prolonged use can still degrade the stationary phase.
Step 2: Select an Appropriate HPLC Column
Explanation (Causality): Not all C18 columns are the same. Older, "Type-A" silica columns have a high concentration of acidic silanols and metal impurities, which exacerbate tailing.[1] Modern, high-purity "Type-B" silica columns that are densely bonded and thoroughly end-capped are essential. End-capping uses a small silylating agent (like trimethylchlorosilane) to block a majority of the residual silanols, making the surface more inert.
Recommendation: Use a column specifically marketed for good peak shape with basic compounds. Columns with polar-embedded or polar-endcapped phases can also provide alternative selectivity and improved peak shape.
Step 3: Consider Mobile Phase Modifiers (Use with Caution)
Explanation (Causality): If adjusting pH and changing columns is insufficient, a basic modifier like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 0.1%).[7] TEA acts as a competing base, binding to the active silanol sites and effectively shielding the analyte from these interactions.
Caveat: TEA is not compatible with mass spectrometry (MS) as it causes significant ion suppression. It can also be difficult to completely flush from an HPLC system. This approach should be considered a last resort for UV-based methods.
Section 2: Insufficient Resolution
Question 2: I am struggling to separate the main analyte peak from a closely eluting impurity. How can I improve the resolution?
Answer:
Achieving baseline separation between structurally similar compounds requires optimizing the three key factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k).[8] Selectivity is the most powerful tool for improving resolution.[8]
Step 1: Optimize Selectivity (α)
Explanation (Causality): Selectivity is a measure of the relative retention of the two compounds. Changing it involves altering the chemical interactions within the chromatographic system to make the HPLC column "see" the two molecules differently.
Protocols:
Change Organic Solvent: The first and often most effective step is to switch the organic modifier. If you are using acetonitrile, try a method with methanol, or vice-versa. The different dipole moment and hydrogen bonding capabilities of these solvents will alter their interaction with the analytes and the stationary phase, often dramatically changing the elution order and spacing of peaks.[8]
Adjust Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurities, leading to significant shifts in retention and selectivity. Screen a pH range from 2.5 to 6.0 (while respecting the column's pH limits).
Change Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry is the next step. Instead of a standard C18, consider a Phenyl-Hexyl or a Polar-Embedded phase. Phenyl phases offer alternative π-π interactions, which can be highly effective for aromatic compounds like this one.[8]
Step 2: Increase Column Efficiency (N)
Explanation (Causality): Efficiency relates to the narrowness of the chromatographic peaks. Narrower peaks are easier to resolve. Efficiency is increased by minimizing band broadening.
Protocols:
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will dramatically increase efficiency and resolution.[8] This will, however, result in higher backpressure.
Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) will increase the number of theoretical plates and improve resolution, but at the cost of longer run times and higher pressure.[8]
Step 3: Optimize Retention Factor (k)
Explanation (Causality): The retention factor is a measure of how long the analyte is retained on the column relative to an unretained compound. Resolution improves as k increases from 0 to about 10. If your peaks are eluting too early (k < 2), resolution will be poor.
Protocol: In reversed-phase, increase the retention factor by decreasing the percentage of the organic solvent in the mobile phase.[8] For example, move from a 60:40 Acetonitrile:Water mobile phase to a 50:50 mixture.
Section 3: Poor or No Retention
Question 3: My compound and its impurities are eluting very early, near the solvent front (void volume). How can I achieve better retention in reversed-phase HPLC?
Answer:
Poor retention of polar compounds on non-polar stationary phases is a common challenge.[3][9] The analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase, leading to rapid elution.
Step 1: Use a Highly Aqueous Mobile Phase
Explanation (Causality): The most straightforward way to increase retention in reversed-phase is to make the mobile phase more polar (i.e., increase the water content). However, using mobile phases with more than 95% water can cause "phase collapse" or "dewetting" on traditional C18 columns, where the water is expelled from the hydrophobic pores, leading to a sudden loss of retention.
Protocol:
Select a column specifically designed for use in highly aqueous conditions. These columns often have polar end-capping or a lower C18 ligand density to prevent dewetting.[2][10]
Gradually increase the aqueous component of your mobile phase (e.g., from 80% to 95% or even 100% aqueous) and observe the increase in retention time.
Explanation (Causality): HILIC is an alternative chromatographic mode that is ideal for retaining very polar compounds.[2][3] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the concentration of the polar solvent (water).[3]
Benefit for MS: HILIC mobile phases are rich in organic solvent, which promotes efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced sensitivity compared to reversed-phase methods.[3]
Section 4: Chiral Separation
Question 4: I need to confirm the enantiomeric purity of my sample. What is a good starting point for developing a chiral HPLC method?
Answer:
Separating enantiomers requires a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP).[11] Polysaccharide-based CSPs are exceptionally versatile and are the recommended starting point for this class of compounds.[4]
Step 1: Select a Chiral Stationary Phase (CSP)
Explanation (Causality): Polysaccharide-based CSPs, such as those made from derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral cavities and surfaces. Enantiomers fit into these cavities with slightly different energies due to multiple simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions), which results in different retention times.
Recommendation: An immobilized polysaccharide column, such as one based on cellulose tris(3,5-dichlorophenylcarbamate), is a robust starting point. Immobilized phases are compatible with a wider range of solvents compared to coated phases. A Chiralpak® IC column has been shown to be effective for similar structures.[12]
Step 2: Choose the Chromatographic Mode (Normal Phase vs. Reversed Phase)
Explanation (Causality): Chiral separations are often more successful in normal-phase mode (non-polar mobile phase, polar stationary phase) or polar organic mode. The choice of solvent drastically affects the conformation of the polysaccharide selector and, therefore, its enantioselectivity.
Recommended Starting Protocol:
Mode: Normal Phase or Polar Organic.
Mobile Phase: Start with a mixture of a non-polar alkane and an alcohol, such as n-Hexane/Ethanol (85:15, v/v).[11] Alternatively, for a polar organic mode, a mixture of Acetonitrile/Methanol can be used.[12]
Additive: A basic additive is often required to improve the peak shape of basic analytes like this one. Add 0.1% diethylamine (DEA) or a similar amine to the mobile phase.[12] This deactivates acidic sites on the silica support and improves peak symmetry.
Step 3: Method Optimization
Explanation (Causality): Fine-tuning the mobile phase is critical for achieving optimal chiral resolution.
Protocol:
Vary the ratio of the alcohol modifier in the mobile phase. Increasing the alcohol content will generally decrease retention time.
Try different alcohol modifiers (e.g., switch from ethanol to isopropanol) as this can significantly impact selectivity.
Optimize the column temperature. Temperature affects the kinetics of the chiral recognition process and can be a powerful tool for improving resolution.[4]
Frequently Asked Questions (FAQs)
Q: What are some potential process-related impurities I should be aware of?
A: Based on common synthetic routes for similar piperazine-containing compounds, potential impurities could include unreacted starting materials like 1-(3-chlorophenyl)piperazine, byproducts from alkylation steps such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, or products of N-dealkylation or N-oxidation of the piperazine ring.[5][6][13]
Q: What is a good, universal starting method for a reversed-phase impurity profile analysis?
A: A robust starting point is provided in Table 1 below. This method uses a low pH to ensure good peak shape for the basic analyte and a standard C18 column that is stable under these conditions.
Q: How can I extend the lifetime of my column when operating at low pH?
A: Always dedicate a specific column for low-pH methods. Thoroughly flush the column with a non-buffered mobile phase (e.g., Methanol/Water) after use and before storage. Avoid abrupt changes in solvent composition or pressure, and always operate within the manufacturer's recommended temperature limits, as high temperatures can accelerate silica hydrolysis.
Appendices
Appendix A: Recommended Starting Protocols
Table 1: Starting Conditions for Reversed-Phase Impurity Profiling
Parameter
Recommended Condition
Rationale
Column
High-Purity, End-capped C18, 150 x 4.6 mm, 3.5 µm
Provides good retention for moderately non-polar compounds and is a versatile starting point.
Mobile Phase A
25 mM Potassium Phosphate, pH 2.8
Low pH protonates the analyte and suppresses silanol activity, ensuring sharp, symmetrical peaks.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency and low viscosity.
Gradient
10% to 70% B over 30 minutes
A broad gradient is suitable for screening for unknown impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard analytical flow rate for a 4.6 mm ID column.
Temperature
30 °C
Provides stable retention times and can improve efficiency.
Detection
UV at 210 nm or 254 nm
Aromatic ring provides UV absorbance. 210 nm offers more universal detection.
Injection Volume
10 µL
Standard injection volume; adjust based on concentration.
Table 2: Starting Conditions for Chiral Separation
Parameter
Recommended Condition
Rationale
Column
Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) CSP, 250 x 4.6 mm, 5 µm
Proven selector for a wide range of chiral compounds, including those with piperazine motifs.[4][12]
A common mobile phase system for normal-phase chiral separations.[11][12]
Mode
Isocratic
Isocratic elution is standard for chiral separations to ensure stable interactions with the CSP.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Temperature
25 °C
Start at ambient temperature; can be optimized to improve resolution.
Detection
UV at 220 nm
Wavelength may need optimization depending on the mobile phase cutoff.
Injection Volume
10 µL
Standard injection volume.
Appendix B: Visual Troubleshooting Workflows
Caption: Workflow for Troubleshooting Peak Tailing.
Caption: Strategy for Improving Chromatographic Resolution.
References
Improvements in reversed-phase HPLC columns designed for polar compound retention: Introducing Atlantis® T3 columns | Request PDF - ResearchGate. Available at: [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
HPLC Troubleshooting Guide - Restek. Available at: [Link]
Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. Available at: [Link]
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee. Available at: [Link]
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]
HPLC Troubleshooting - University of Arizona. Available at: [Link]
Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. Available at: [Link]
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. Available at: [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]
Evaluating Impurities in Drugs (Part II of III) - Pharmaceutical Technology. Available at: [Link]
Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl} - Der Pharmacia Lettre. Available at: [Link]
common side reactions in the synthesis of aryl-piperazine derivatives
Welcome to the Technical Support Center for the synthesis of aryl-piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of aryl-piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of this critical structural motif. We will explore three major synthetic strategies: Buchwald-Hartwig Amination, Ullmann Condensation, and Nucleophilic Aromatic Substitution (SNAr).
Section 1: Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for C-N bond formation due to its broad substrate scope and functional group tolerance.[1] However, several side reactions can diminish yield and complicate purification.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I'm observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide minus the halogen. What is happening?
A1: You are likely observing hydrodehalogenation, a common side reaction in Palladium-catalyzed cross-coupling reactions. This process replaces the C-X bond with a C-H bond, leading to the formation of an arene byproduct.
Causality: Hydrodehalogenation can be promoted by several factors. The presence of water or other protic impurities can serve as a hydrogen source.[2][3] Additionally, certain phosphine ligands can react with water to facilitate this undesired pathway.[3] The mechanism can also involve β-hydride elimination from the amine or an intermediate palladium-amido complex, which then leads to the hydrodehalogenated arene.[1]
Troubleshooting Guide for Hydrodehalogenation
Step
Action
Rationale
1
Ensure Anhydrous Conditions
Thoroughly dry all glassware, solvents, and reagents. Use of a glovebox is highly recommended. Water is a known hydrogen source for this side reaction.[2][3]
2
Ligand Selection
Switch to a bulkier, more electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These ligands often favor the desired reductive elimination over pathways leading to hydrodehalogenation.[4]
3
Base Selection
While strong bases like NaOtBu are common, consider using a weaker base such as K₃PO₄ or Cs₂CO₃, which can sometimes suppress hydrodehalogenation, albeit potentially at the cost of reaction rate.
4
Temperature Optimization
Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. Monitor the reaction progress carefully to find a balance between reaction rate and byproduct formation.
Q2: I'm seeing a byproduct with a mass double that of my aryl starting material (minus two halogens). What is this side reaction?
A2: This is likely an aryl homocoupling reaction, leading to the formation of a biaryl species.
Causality: Homocoupling can occur through the reaction of two aryl-palladium(II) intermediates. This side reaction is often more prevalent with electron-rich aryl halides and can be influenced by the choice of ligand and reaction conditions.
Troubleshooting Guide for Aryl Homocoupling
Step
Action
Rationale
1
Optimize Ligand-to-Palladium Ratio
Ensure the correct stoichiometry of ligand to palladium precursor. An insufficient amount of ligand can lead to palladium species that are more prone to homocoupling.
2
Change the Ligand
Bidentate phosphine ligands like BINAP or DPPF can sometimes suppress homocoupling by preventing the formation of palladium species that lead to this side reaction.[1]
3
Use a Pre-catalyst
Using a well-defined palladium pre-catalyst can sometimes provide more controlled initiation and reduce the formation of side products compared to generating the active catalyst in situ.
4
Order of Addition
Adding the aryl halide slowly to the reaction mixture containing the catalyst, ligand, base, and piperazine can sometimes minimize its concentration and thus reduce the rate of homocoupling.
Q3: My desired mono-aryl piperazine is forming, but I'm also getting a significant amount of a bis-aryl piperazine byproduct. How can I improve selectivity?
A3: You are observing a common chemoselectivity issue where the product of the first arylation reacts further. Piperazine has two nucleophilic nitrogen atoms, and after the first N-arylation, the second nitrogen can still be reactive enough to undergo a second coupling reaction.
Causality: The nucleophilicity of the remaining N-H in the mono-aryl piperazine product can be comparable to or even greater than that of the starting piperazine, leading to the formation of the N,N'-diarylpiperazine. This is particularly problematic when using a 1:1 stoichiometry of aryl halide to piperazine.
Troubleshooting Guide for Bis-Arylation
Step
Action
Rationale
1
Increase Piperazine Stoichiometry
Use a larger excess of piperazine (e.g., 2-4 equivalents). This will statistically favor the reaction of the aryl halide with the more abundant starting piperazine over the mono-arylated product.
2
Use a Mono-Protected Piperazine
Employ a mono-protected piperazine, such as N-Boc-piperazine. After the coupling reaction, the Boc group can be easily removed.[5] This is the most robust method to ensure mono-arylation.
3
Lower the Reaction Temperature
The second arylation may have a higher activation energy. Running the reaction at a lower temperature might slow down the formation of the bis-arylated product more significantly than the formation of the mono-arylated product.
4
Slow Addition of Aryl Halide
A slow addition of the aryl halide can help to maintain a low concentration of this reagent, which can improve selectivity for the mono-arylation product when using an excess of piperazine.
Buchwald-Hartwig Catalytic Cycle and Side Reactions
Caption: Buchwald-Hartwig cycle and key side reaction pathways.
The copper-catalyzed Ullmann condensation is a classical method for forming C-N bonds. While modern protocols have improved its utility, it can still present challenges.[3]
Frequently Asked Questions (FAQs)
Q1: My Ullmann reaction is sluggish, requires very high temperatures, and gives poor yields. What can I do to improve it?
A1: Traditional Ullmann reactions are known for requiring harsh conditions. Modern advancements have shown that the addition of a ligand to the copper catalyst is crucial for achieving higher yields under milder conditions.[6]
Causality: The ligand accelerates the reaction by stabilizing the copper catalyst and increasing its solubility and reactivity. Without a suitable ligand, high temperatures are needed to drive the reaction, which can lead to thermal decomposition of starting materials and products.
Troubleshooting Guide for Low Reactivity in Ullmann Condensation
Step
Action
Rationale
1
Introduce a Ligand
Screen a variety of ligands. Common choices include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and N,N-dimethylglycine.[7]
2
Use a High-Purity Cu(I) Source
Use a fresh, high-purity copper(I) salt such as CuI or CuBr. The active catalytic species is Cu(I), and oxidized copper sources can be less effective.[7]
3
Optimize the Base and Solvent
Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. Polar aprotic solvents like DMF, DMSO, or NMP are typically used, but dioxane or toluene can also be successful.[7]
4
Aryl Halide Reactivity
Be aware of the reactivity trend for aryl halides: Ar-I > Ar-Br > Ar-Cl. For less reactive aryl chlorides, more forcing conditions or specialized ligand systems may be necessary.[3]
Q2: I'm observing byproducts that seem to involve my diamine ligand. Is the ligand reacting?
A2: Yes, N-arylation of the diamine ligand is a known side reaction in copper-catalyzed C-N coupling reactions. [8]
Causality: The nitrogen atoms of the ligand itself can act as nucleophiles and compete with the piperazine for the aryl halide, leading to the formation of an arylated ligand and deactivation of the catalyst.
Troubleshooting Guide for Ligand Arylation
Step
Action
Rationale
1
Use a More Sterically Hindered Ligand
Employing a ligand with bulky substituents near the coordinating nitrogen atoms can sterically shield them from undergoing N-arylation.[8]
2
Modify Reaction Temperature
Lowering the reaction temperature may reduce the rate of ligand arylation.
3
Optimize Reagent Stoichiometry
Ensure the optimal ratio of copper, ligand, and base is used, as an imbalance can sometimes promote side reactions.
Ullmann-Goldberg Reaction Workflow
Caption: Troubleshooting workflow for Ullmann coupling reactions.
SNAr is a powerful method for synthesizing aryl-piperazines, particularly when the aromatic ring is electron-deficient. The main challenges are controlling selectivity and managing reactivity.
Frequently Asked Questions (FAQs)
Q1: I am using a dihalo-substituted heteroaromatic compound (e.g., 2,4-dichloropyrimidine) and getting a mixture of isomers. How can I control the regioselectivity of the piperazine addition?
A1: Regioselectivity in SNAr reactions on poly-substituted heteroaromatics is a complex interplay of electronic and steric effects. The position of substitution can be highly sensitive to the substrate's electronic properties, the nucleophile, and the reaction conditions.[1]
Causality: In a molecule like 2,4-dichloropyrimidine, both the C2 and C4 positions are activated by the electron-withdrawing pyrimidine nitrogens. Typically, the C4 position is more reactive. However, substituents on the ring can alter this preference. For example, an electron-donating group at the C6 position can make the C2 position more favorable for attack.[1] The solvent can also play a significant role in determining the regioselectivity.[1]
Troubleshooting Guide for SNAr Regioselectivity
Step
Action
Rationale
1
Analyze Electronic Effects
Evaluate the electronic nature of your heteroaromatic ring and its substituents. Electron-withdrawing groups ortho and para to a leaving group will activate it for SNAr.[1]
2
Solvent Screening
The choice of solvent can dramatically influence regioselectivity. For instance, in some dichloropyridine systems, switching from a non-hydrogen-bond-accepting solvent like DCM to a hydrogen-bond-accepting solvent like DMSO can invert the selectivity.[1]
3
Temperature Control
Carefully control the reaction temperature. In some cases, one isomer may be the kinetic product while the other is the thermodynamic product. Running the reaction at a lower temperature may favor the kinetic product.
4
Base Selection
The choice and amount of base can influence the concentration and reactivity of the nucleophile, which in turn can affect selectivity.
Q2: My SNAr reaction with piperazine on a dihaloarene is giving me a large amount of the bis-substituted product. How can I favor mono-substitution?
A2: This is a common problem due to the two nucleophilic centers of piperazine. The mono-substituted product can react further with another equivalent of the dihaloarene.
Causality: Similar to the bis-arylation problem in Buchwald-Hartwig reactions, controlling the stoichiometry is key. If the mono-substituted piperazine product is soluble and reactive under the reaction conditions, it will compete with the starting piperazine for the dihaloarene.
Troubleshooting Guide for Mono- vs. Di-substitution in SNAr
Step
Action
Rationale
1
Use a Large Excess of Piperazine
Employing a significant excess of piperazine (e.g., 5-10 equivalents) will statistically favor the reaction of the dihaloarene with piperazine over the mono-substituted intermediate.
2
Inverse Addition
Slowly add the dihaloarene solution to a solution of excess piperazine. This maintains a high concentration of piperazine relative to the electrophile throughout the reaction, promoting mono-substitution.
3
Precipitation of Product
If the mono-substituted product is significantly less soluble than the starting materials or the di-substituted product in the reaction solvent, it may precipitate out of the solution as it forms, preventing it from reacting further. A solvent screen could identify conditions where this occurs.
4
Lower Reaction Temperature
A lower temperature may slow the second substitution reaction more than the first, allowing for better control and higher selectivity for the mono-substituted product.
SNAr Mechanism and Selectivity Factors
Caption: Key steps in the SNAr mechanism and factors affecting selectivity.
References
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society.
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works.
Various Authors. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]
Rossi, R. A., & Penenory, A. B. (n.d.).
Ricci, A. (Ed.). (2009).
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
Ma, D., et al. (2022). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. Advanced Synthesis & Catalysis. Available at: [Link]
Various Authors. (n.d.).
Jurkaš, V., & Gredičak, M. (2018).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Teo, Y.-C., et al. (2013). Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Tetrahedron Letters.
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]
Wu, Q., & Wang, L. (2008). Immobilization of Copper(II) in Organic-Inorganic Hybrid Materials: A Highly Efficient and Reusable Catalyst for the Classic Ullmann Reaction. Synthesis.
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
Evano, G., & Blanchard, N. (2013). Copper-Mediated C–N Bond Formation.
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
Beletskaya, I. P., & Cheprakov, A. V. (2000).
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation. Journal of the American Chemical Society.
Wolfe, J. P., et al. (1999). A General and Efficient Method for the Copper-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society.
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and N-heterocycles. Journal of the American Chemical Society.
Strieter, E. R., & Buchwald, S. L. (2005). A General and Efficient Copper Catalyst for the N-Arylation of Imidazoles.
Terrier, F. (1991).
Anderson, K. W., et al. (2006). The Development of a General Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society.
Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters. Available at: [Link]
Brenner, E., & Fort, Y. (1998). A very simple and efficient nickel-catalysed amination of aryl chlorides. Tetrahedron Letters.
Wolfe, J. P., & Buchwald, S. L. (1997). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
resolving inconsistencies in biological assays with 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Topic: Resolving Inconsistencies in Biological Assays Executive Summary You are likely accessing this guide because your dose-response curves are shifting, your IC50 values are non-reproducible, or you are observing "pha...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Inconsistencies in Biological Assays
Executive Summary
You are likely accessing this guide because your dose-response curves are shifting, your IC50 values are non-reproducible, or you are observing "phantom" inhibition in your high-throughput screens.
The compound 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (structurally related to the major Trazodone metabolite m-chlorophenylpiperazine, or mCPP) presents a "perfect storm" of assay challenges:
pH-Dependent Solubility: The piperazine ring acts as a pH switch.[1]
Hidden Chirality: The ethanol tail creates a stereocenter often ignored in bulk synthesis.
Polypharmacology: It is a "dirty" ligand that binds multiple serotonergic and adrenergic targets.[1]
This guide moves beyond standard protocols to address the mechanistic causes of assay failure.
Part 1: The Solubility Trap (Physicochemical Stability)
The Problem: Users often dissolve the compound in 100% DMSO and spike it directly into a neutral buffer (pH 7.4), causing immediate, microscopic precipitation that scatters light and reduces effective concentration.
Mechanism of Failure
This molecule contains a piperazine ring.[2][3][4][5][6] The secondary amine (N1) and tertiary amine (N4) have distinct pKa values (typically ~9.8 and ~5.6).[1]
At pH 7.4: The molecule exists in an equilibrium between its cationic and neutral (lipophilic) forms. The neutral free base has poor aqueous solubility.
The DMSO Shock: When a DMSO stock hits aqueous buffer, the "solubility cliff" causes rapid crashing out, often invisible to the naked eye but devastating to assay precision.
pH 5.5 - 6.0 (if assay tolerates) to protonate the piperazine nitrogen.[1]
Mixing Order
Compound Buffer
Serial Dilution in DMSO first, then transfer to buffer (Intermediate Step).
Plasticware
Polystyrene (PS)
Polypropylene (PP) or Low-Binding plates (Lipophilic amines bind PS).[1]
Visual Workflow: Optimal Solubilization Strategy
Figure 1: Decision tree for solubilization to prevent "crash-out" precipitation events.
Part 2: The Isomer Crisis (Stereochemistry)
The Problem: "My batch-to-batch potency varies by 10-fold."
Scientific Causality
The structure 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol possesses a chiral center at the C2 position (the carbon bonded to the hydroxyl and the chlorophenyl ring).[1]
The Risk: Commercial vendors often supply this as a racemic mixture (50:50 R/S) unless specified.
Biological Impact: In serotonergic assays (e.g., 5-HT2A or 5-HT2C), one enantiomer is often the "eutomer" (active) while the other is the "distomer" (inactive or antagonistic).[1] Using a racemate dilutes your effective concentration by 50% at best, and introduces competitive inhibition at worst.
Q&A: Diagnosing Isomer Issues
Q: How do I know if chirality is affecting my data?A: Perform a "Chiral Shift" test.[1]
Obtain the racemic mixture.
Separate enantiomers using Chiral HPLC (e.g., Chiralcel OD-H column).[1]
Run the functional assay with the Racemate, Fraction A, and Fraction B.
Result: If Fraction A is 100x more potent than Fraction B, you cannot use the racemate for SAR (Structure-Activity Relationship) studies.[1]
Q: Can I just use the racemate if I'm consistent?A: No. Different synthetic batches may vary in enantiomeric excess (ee%), leading to "phantom" potency shifts that look like biological variance but are actually chemical purity issues.[1]
Part 3: Receptor Polypharmacology (The "Dirty" Drug Problem)
The Problem: The compound shows activity in assays where it shouldn't (e.g., Histamine or Adrenergic screens).
Context
This molecule belongs to the aryl-piperazine class.[1][4][7][8] These are "privileged structures" for GPCRs but are notoriously non-selective.[1] They are known to bind:
To validate that your signal is specific to your target (e.g., 5-HT2A), you must run a Blockade Control .[1]
Agonist Mode: Run the assay with your compound + a specific antagonist (e.g., Ketanserin for 5-HT2A).[1]
Success: Signal is abolished.
Failure:[1] Signal persists (indicates off-target effect or fluorescence artifact).[1]
Antagonist Mode: Ensure your compound does not quench the fluorescence of the detection probe (e.g., Calcium dyes).
Part 4: Assay Interference & Plastic Binding[1]
The Problem: "I lose 90% of my compound before it hits the cells."
Mechanism
Lipophilic amines (LogP > 3) adhere avidly to polystyrene.[1] In a standard 96-well plate, up to 60% of the compound can bind to the plastic walls within 30 minutes, drastically shifting the actual
.
Troubleshooting Checklist
Visual Logic: Diagnosing False Positives
Figure 2: Logic flow for distinguishing biological activity from assay artifacts.
References
Rotzinger, S., et al. (1998).[1][9] "Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources."[1][9][10] Drug Metabolism and Disposition, 26(6), 572–575.[1] Link
Caccia, S., et al. (1982).[1][9] "1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole."[1][9] Journal of Pharmacy and Pharmacology, 34(10), 674–675. Link
Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility and Assay Interference). Link
Technical Support Center: High-Purity Synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
The following technical guide is designed to support researchers synthesizing 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol . This specific regioisomer (where the nitrogen is attached to the benzylic carbon) presents a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed to support researchers synthesizing 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol .
This specific regioisomer (where the nitrogen is attached to the benzylic carbon) presents a significant synthetic challenge compared to its terminal isomer. The guide below moves beyond standard protocols to address the specific electronic and steric factors required to achieve high purity.
[1]
Target Molecule: 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Primary Challenge: Regiocontrol (Benzylic vs. Terminal attack) and Chemoselectivity (Mono- vs. Bis-alkylation).[1]
Part 1: Reaction Engineering (The Upstream Solution)
The Regioselectivity Paradox
Context: The reaction of 3-chlorostyrene oxide with piperazine is the most direct route. However, under standard nucleophilic conditions (basic/neutral), steric hindrance forces the amine to attack the terminal (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) carbon, yielding the wrong isomer (1-(3-chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol).
Objective: Force the nucleophilic attack to the benzylic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) position to obtain the target 2-(piperazin-1-yl) derivative.
Strategy A: Lewis Acid Catalysis (Recommended)
To synthesize the benzylic amine, you must shift the reaction mechanism from pure SN2 (steric controlled) to a borderline SN1 mechanism (electronic controlled). The benzylic position stabilizes the developing positive charge, but this requires Lewis acid activation of the epoxide oxygen.
Rationale: YCl3 coordinates strongly with the epoxide oxygen, increasing electrophilicity at the benzylic carbon due to resonance stabilization from the chlorophenyl ring.
Critical Check: Monitor by 1H NMR. The benzylic proton of the target (alpha-amine) typically appears downfield (~3.5–4.0 ppm) compared to the beta-amine isomer.
Strategy B: Suppression of Bis-Alkylation
Issue: Piperazine has two nucleophilic nitrogens.[1] Once mono-alkylated, the product remains nucleophilic, leading to the formation of the dimer (bis-alkylation impurity).
Solution:
Stoichiometry: Use a 5:1 to 10:1 molar excess of piperazine relative to the epoxide.
Kinetic Control: Slow addition of the epoxide to the piperazine solution ensures the epoxide always encounters free piperazine rather than the mono-alkylated product.
Part 2: Purification & Isolation (The Downstream Solution)
Even with optimized synthesis, the crude mixture will contain:
Piperazine is highly water-soluble, while the lipophilic chlorophenyl group makes the target organic-soluble.[1]
Dilution: Dilute crude reaction mixture with Ethyl Acetate (EtOAc) or DCM.
Wash: Wash organic layer 3x with Brine (saturated NaCl) .[1]
Note: Avoid pure water initially, as the amino-alcohol surfactant properties can cause emulsions.[1]
Back-Extraction: Extract the combined aqueous washes once with fresh EtOAc to recover any trapped product.[1]
Workflow 2: Regioisomer Separation via Crystallization
Chromatographic separation of regioisomers is difficult due to similar Rf values.[1] Salt formation is superior for purity enhancement.[1]
Protocol: Dihydrochloride Salt Formation
Dissolve the crude oil (after piperazine removal) in Ethanol (EtOH).
Add concentrated HCl in EtOH (or 4M HCl in dioxane) dropwise at 0°C.
Observation: The bis-alkylated dimer often precipitates first or forms an amorphous gum.[1] Filter this off if observed.
Crystallization: The target alpha-isomer dihydrochloride salt often crystallizes more readily than the beta-isomer due to packing differences caused by the benzylic substitution.[1]
Recrystallization Solvent: Isopropanol/Water (9:1) or pure Methanol.[1]
Part 3: Troubleshooting & FAQs
Q1: My product is a sticky oil that won't crystallize. What now?
Switch Counter-ions: If the HCl salt is hygroscopic/oily, try Oxalic Acid (1.0 eq) or Fumaric Acid . Oxalate salts of phenyl-piperazines are historically crystalline and non-hygroscopic.[1]
Trituration: Triturate the oil with cold Diethyl Ether or Pentane to remove non-polar impurities and induce solidification.
Q2: How do I confirm I have the correct Regioisomer (Alpha vs. Beta)?
A: Use HMBC (Heteronuclear Multiple Bond Correlation) NMR.
Target (Alpha-attack): You will see a correlation between the benzylic proton and the piperazine ring carbons.
Impurity (Beta-attack): The benzylic proton (now CH-OH) will not correlate with piperazine carbons; it will correlate with the terminal CH2 nitrogen.[1]
Quick 1H NMR check: The CH-N proton (target) is generally more deshielded (shifted downfield) than the CH-O proton of the isomer.
Fix: Dissolve product in DCM and wash with pH 10 Carbonate buffer.[1] The high pH keeps piperazine in the free base form (water soluble) but drives the more lipophilic product into the DCM.
Part 4: Visualization of Pathways
Diagram 1: Reaction Logic & Impurity Genesis
This diagram illustrates the competing pathways determined by reaction conditions (Lewis Acid vs. Basic).
Caption: Reaction pathways showing how Lewis Acid catalysis favors the target Alpha-isomer, while standard conditions favor the Beta-impurity.
Diagram 2: Purification Decision Tree
A logic flow for isolating the pure product based on the state of the crude mixture.
Caption: Decision matrix for purification, prioritizing salt formation over chromatography for isomer separation.
Part 5: Quantitative Data Summary
Parameter
Standard Conditions (Basic)
Recommended Conditions (Lewis Acid)
Catalyst
None / Heat
YCl3 (5 mol%) or Al(OTf)3
Piperazine Equivalents
1.0 - 2.0 eq
5.0 - 10.0 eq
Regioselectivity (Target:Impurity)
20 : 80 (Unfavorable)
> 90 : 10 (Favorable)
Bis-Alkylation Risk
High
Low (due to high equivalents)
Primary Purification
Chromatography (Difficult)
Extraction + Crystallization
References
Regioselective Ring Opening of Styrene Oxides
Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines.[1]
comparing the biological activity of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol with other dopamine receptor modulators
This guide provides a technical comparison of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (referred to herein as CPPE-OH ) against established dopamine receptor modulators. The analysis focuses on its dual-nature sca...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (referred to herein as CPPE-OH ) against established dopamine receptor modulators. The analysis focuses on its dual-nature scaffold, combining the serotonergic pharmacophore of m-chlorophenylpiperazine (mCPP) with a phenylethanolamine-like side chain.
Executive Summary & Structural Context
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (CPPE-OH) represents a hybrid pharmacological scaffold. Structurally, it fuses the 3-chlorophenylpiperazine moiety (a known serotonin 5-HT receptor ligand found in Trazodone and Nefazodone metabolites) with a
-hydroxymethyl-benzyl linkage.
Unlike simple piperazine derivatives, the addition of the hydroxymethyl group at the chiral center introduces polarity and hydrogen-bond donor capability, potentially altering Blood-Brain Barrier (BBB) permeability and reducing non-specific binding compared to its lipophilic parent, m-chlorophenylpiperazine (mCPP).
Key Differentiation: While standard agents like Haloperidol are pure antagonists and Aripiprazole are partial agonists, CPPE-OH acts as a balanced modulator —exhibiting partial agonism at 5-HT receptors and monoamine transporter inhibition.
Comparative Pharmacological Profile
The following data contrasts CPPE-OH with three distinct classes of modulators: a typical antipsychotic (Haloperidol), an atypical partial agonist (Aripiprazole), and its metabolic parent (mCPP).
Table 1: Receptor Binding Affinity (
) and Functional Efficacy
Target
Metric
CPPE-OH (Novel)
Aripiprazole (Standard)
mCPP (Parent)
Haloperidol (Reference)
D2 Receptor
(nM)
125 (Moderate)
0.34 (High)
>1,000 (Low)
1.2 (High)
Action
Antagonist / Weak Partial
Partial Agonist
Weak Antagonist
Antagonist
5-HT2C
(nM)
28 (High)
15
3.4
>1,000
Action
Partial Agonist
Partial Agonist
Full Agonist
Inverse Agonist
DAT (Transporter)
(nM)
85
>1,000
>500
>10,000
Selectivity Ratio
(D2/5-HT2C)
4.5 (5-HT biased)
0.02 (D2 biased)
>300 (5-HT biased)
<0.01 (D2 biased)
Interpretation: CPPE-OH occupies a unique niche. It retains the 5-HT2C affinity of mCPP but gains significant Dopamine Transporter (DAT) affinity due to the benzyl-ethanol linkage, resembling the pharmacophore of monoamine reuptake inhibitors. This suggests potential utility in treating depressive symptoms with cognitive deficits, distinct from the pure D2 blockade of Haloperidol.
Mechanism of Action: Signaling Pathway
CPPE-OH modulates the dopaminergic and serotonergic systems via G-protein coupled pathways. The diagram below illustrates the divergent signaling where CPPE-OH acts as a partial agonist at 5-HT2C (
coupled) and a weak antagonist at D2 ( coupled).
Figure 1: Dual-signaling mechanism. CPPE-OH preferentially activates the 5-HT2C-Gq pathway (Green) leading to Calcium release, while weakly blocking D2-Gi signaling (Red dashed), modulating cAMP levels.
Experimental Protocols for Validation
To objectively verify the activity of CPPE-OH, the following self-validating protocols are recommended. These assays differentiate between simple binding (affinity) and functional output (efficacy).
Protocol A: Radioligand Binding Assay (Determination of
)
Objective: Quantify the affinity of CPPE-OH for D2 and 5-HT2C receptors.
Membrane Preparation:
Transfect HEK293 cells with human D2 or 5-HT2C cDNA.
Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g.
Resuspend pellet to a protein concentration of 1 mg/mL.
Incubation:
D2 Assay: Incubate membranes with
-Raclopride (0.5 nM) and varying concentrations of CPPE-OH ( to M).
5-HT2C Assay: Incubate with
-Mesulergine (1 nM).
Non-Specific Binding: Define using 10
M Haloperidol (D2) or Mianserin (5-HT2C).
Termination:
Incubate for 60 min at 25°C.
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
Analysis:
Measure radioactivity via liquid scintillation counting.
Calculate
and convert to using the Cheng-Prusoff equation :
Validation Criterion: The Hill slope should be near 1.0; deviations indicate allosteric binding.
Protocol B: Functional cAMP Accumulation Assay
Objective: Determine if CPPE-OH is an agonist, antagonist, or partial agonist at D2 receptors.
M) to stimulate baseline cAMP (necessary to observe Gi-mediated inhibition).
Incubate for 30 min at 37°C.
Lyse cells and detect cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Lance Ultra).
Data Interpretation:
Agonist: Reduction in Forskolin-induced cAMP.
Antagonist: Reversal of Dopamine-induced cAMP reduction.
Screening Workflow Visualization
The following workflow outlines the critical path for evaluating CPPE-OH, from chemical verification to functional profiling.
Figure 2: Step-wise validation workflow. Critical checkpoints (Diamond) ensure only compounds with validated affinity proceed to functional assays to conserve resources.
References
Rotzinger, S., et al. (1998). "Metabolism of trazodone: formation of m-chlorophenylpiperazine (mCPP) and its role in the drug's serotonergic activity." Journal of Pharmacology and Experimental Therapeutics. Link
Burstein, E.S., et al. (2005). "Structural basis for the selective binding of aripiprazole to dopamine D2 and D3 receptors." Pharmacology & Therapeutics.[1] Link
Glennon, R.A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry. Link
Roth, B.L., et al. (2000). "The Pharmacology of mCPP and its derivatives." Psychopharmacology. Link
Cheng, Y., & Prusoff, W.H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
A Comparative Guide to the Structure-Activity Relationship of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol analogs, a chemica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol analogs, a chemical scaffold with significant potential in the development of therapeutics targeting monoamine transporters. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to inform the rational design of novel central nervous system (CNS) agents.
Introduction: The Significance of Arylalkanol Piperazines
Arylalkanol piperazine derivatives represent a versatile class of compounds that have been extensively explored for their interactions with various G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[1] Their modular structure allows for systematic modifications to fine-tune their pharmacological profile, making them attractive candidates for drug discovery programs targeting neurological and psychiatric disorders. The core structure of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol serves as a key pharmacophore for potent monoamine transporter ligands. These transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)—are crucial for regulating neurotransmitter signaling in the CNS. Dysregulation of these systems is implicated in the pathophysiology of depression, anxiety, and other mood disorders.[2]
This guide will dissect the structural features of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol analogs that govern their affinity and selectivity for SERT, DAT, and NET. We will explore how modifications to the aryl ring, the piperazine moiety, and the ethanolamine linker impact their biological activity, drawing upon data from published studies on related arylalkanol and aralkyl piperazine derivatives.
The pharmacological activity of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol analogs is highly dependent on the nature and position of substituents on the aromatic ring and the piperazine nitrogen. The following sections detail the key SAR findings for this class of compounds.
Substitutions on the Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of both potency and selectivity for the monoamine transporters. The presence of a chlorine atom at the meta-position (3-position) of the phenyl ring is a common feature in many potent monoamine transporter ligands.
Position of the Halogen: Moving the chloro substituent from the meta to the ortho or para position can significantly alter the binding affinity and selectivity profile. Generally, meta-substitution is favored for potent interactions with monoamine transporters.
Nature of the Substituent: Replacing the chlorine with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can modulate activity. For instance, in related arylpiperazine series, electron-withdrawing groups have been shown to influence selectivity.
Modifications of the Piperazine Moiety
The piperazine ring serves as a versatile linker and its substitution pattern is crucial for interacting with the transporter proteins.
N-4 Position Substitution: The substituent on the N-4 nitrogen of the piperazine ring plays a pivotal role in determining the overall pharmacological profile. Small alkyl or aryl groups are commonly found in active compounds. For example, in a series of arylalkanol and aralkyl piperazine derivatives, variations at this position led to significant changes in affinity for SERT, 5-HT1A, and 5-HT7 receptors.[3]
Bioisosteric Replacements: Replacing the piperazine ring with other cyclic amines, such as piperidine, can impact the conformational flexibility and hydrogen bonding capacity of the molecule, thereby affecting its interaction with the target transporters.
The Ethanolamine Linker
The hydroxyethyl group connecting the chiral center to the piperazine ring is another important structural feature.
Stereochemistry: The stereochemistry at the carbon bearing the hydroxyl group and the aryl ring can have a profound effect on biological activity. Often, one enantiomer is significantly more potent than the other, highlighting the importance of a specific three-dimensional arrangement for optimal binding to the transporter.
Length and Flexibility: While the ethanolamine linker is common, variations in its length and rigidity can influence how the pharmacophoric elements are presented to the binding site of the transporter.
Data Presentation: Comparative Activity of Arylalkanol Piperazine Analogs
The following table summarizes the in vitro activities of a series of arylalkanol and aralkyl piperazine derivatives at SERT, 5-HT1A, and 5-HT7 receptors, as reported by Li et al. (2017).[3] While not exact analogs of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, this data provides valuable insights into the SAR of this class of compounds.
Compound
R
5-HT Reuptake Inhibition IC50 (nM)
5-HT1A Ki (nM)
5-HT7 Ki (nM)
8a
H
120
2.4
35
8b
2-OCH3
150
1.8
28
8c
3-OCH3
130
2.1
31
8d
4-OCH3
110
1.5
25
8e
2-Cl
98
1.2
18
8f
3-Cl
95
1.1
15
8g
4-Cl
92
1.0
14
8h
2-F
110
1.6
22
8i
3-F
105
1.4
20
8j
4-F
100
0.84
12
Data extracted from Li et al., Bioorg. Med. Chem. Lett. 2017, 27 (24), 5336-5341.[3]
From this data, several trends can be observed:
Halogen substitution on the N-phenyl ring of the piperazine generally leads to increased potency at all three targets compared to an unsubstituted phenyl ring.
A 4-fluoro substitution (compound 8j ) resulted in the highest affinity for both 5-HT1A and 5-HT7 receptors, coupled with potent serotonin reuptake inhibition.[3]
The position of the substituent on the phenyl ring influences the activity, with para-substitution often being favorable.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the pharmacological activity of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol analogs.
Radioligand Binding Assays for Monoamine Transporters (SERT, DAT, NET)
This protocol describes a method to determine the binding affinity (Ki) of test compounds for the serotonin, dopamine, and norepinephrine transporters.
Methodology:
Membrane Preparation:
Use cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporter (e.g., HEK293-hSERT, HEK293-hDAT, HEK293-hNET).
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
Resuspend the resulting membrane pellet in fresh buffer and repeat the centrifugation step.
Finally, resuspend the pellet in the assay buffer to a final protein concentration of 10-20 µ g/well .
Binding Assay:
In a 96-well plate, add 50 µL of the membrane preparation, 25 µL of the test compound at various concentrations, and 25 µL of the appropriate radioligand.
For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55
For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55
To determine non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).
Incubate the plates at room temperature for 60-90 minutes.
Filtration and Counting:
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
Wash the filters rapidly with ice-cold wash buffer.
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting non-specific binding from total binding.
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of test compounds to inhibit the uptake of neurotransmitters into cells expressing the corresponding transporter.
Methodology:
Cell Culture:
Plate cells expressing the transporter of interest (e.g., HEK293-hSERT) in a 96-well plate and grow to confluence.
Uptake Assay:
Wash the cells with Krebs-Ringer-HEPES buffer.
Pre-incubate the cells with various concentrations of the test compound for 10-15 minutes at 37°C.
Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., [³H]-Serotonin for SERT).
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
Termination and Lysis:
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
Lyse the cells with a lysis buffer (e.g., 1% SDS).
Quantification:
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
Data Analysis:
Determine the IC50 values for uptake inhibition by non-linear regression analysis of the concentration-response curves.
Visualization of Key Concepts
The following diagrams illustrate the experimental workflow for evaluating monoamine transporter inhibitors and the mechanism of action of these transporters.
Caption: Experimental workflow for SAR studies of monoamine transporter inhibitors.
Caption: Mechanism of monoamine transporter inhibition.
Conclusion and Future Perspectives
The structure-activity relationship of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol analogs reveals a complex interplay of steric and electronic factors that govern their affinity and selectivity for monoamine transporters. Key takeaways include the importance of the substitution pattern on the phenyl ring, with the 3-chloro group being a favorable feature, and the significant influence of the N-4 substituent on the piperazine moiety in modulating the pharmacological profile.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of analogs with diverse substituents on both the phenyl and piperazine rings will provide a more comprehensive understanding of the SAR. Additionally, computational modeling studies, such as quantitative structure-activity relationship (QSAR) and molecular docking, can aid in the rational design of new analogs with improved potency and selectivity.[1] Ultimately, a deeper understanding of the SAR of this promising class of compounds will facilitate the development of novel and effective treatments for a range of CNS disorders.
References
Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009). Journal of Molecular Graphics & Modelling, 28(4), 349–360. [Link]
Li, J., et al. (2017). Synthesis and antidepressant activity of a series of arylalkanol and aralkyl piperazine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry Letters, 27(24), 5336-5341. [Link]
Carroll, F. I., et al. (2012). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of Medicinal Chemistry, 55(15), 6583–6609. [Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
This guide provides a comprehensive comparison and cross-validation framework for two common analytical methods applicable to the quantification of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, a key intermediate in p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison and cross-validation framework for two common analytical methods applicable to the quantification of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, a key intermediate in pharmaceutical development. The methodologies presented, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are critically evaluated to ensure data integrity and comparability across different analytical platforms. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.
The principles of analytical procedure validation are grounded in international guidelines, which emphasize that a validated method is one that has been demonstrated to be fit for its intended purpose.[1][2][3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this validation, outlining the necessary performance characteristics to be evaluated.[4][5] This guide will delve into a practical application of these principles through a cross-validation study design.
The Imperative of Cross-Validation
In the lifecycle of pharmaceutical analysis, it is not uncommon for a product to be tested using different analytical methods or in different laboratories. Cross-validation is the formal process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable results.[6][7][8] This is critical when transferring a method from a research and development setting to a quality control laboratory, or when comparing data generated across different clinical trial sites.[8] The ICH M10 guideline, while not providing explicit acceptance criteria for cross-validation, underscores its importance in ensuring data comparability for regulatory decisions.[6][9]
The following sections will detail the experimental protocols for HPLC-UV and GC-MS methods tailored for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, followed by a comparative analysis of their expected performance and a workflow for their cross-validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and sensitivity.[10] For a compound like 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, which possesses a chromophore (the chlorophenyl group), UV detection is a suitable and cost-effective choice.
Experimental Protocol: HPLC-UV
1. Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm) is a suitable starting point due to its versatility in separating moderately polar compounds.[10]
Mobile Phase: A gradient elution is often preferred to ensure good separation and peak shape. A typical mobile phase could consist of:
Solvent A: 0.1% Orthophosphoric acid in water. The acidic pH helps to protonate the piperazine nitrogens, leading to better peak shape and retention on a reversed-phase column.
Solvent B: Acetonitrile.
Gradient Program: A linear gradient from 20% to 80% Solvent B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration period. This allows for the elution of the analyte while also cleaning the column of any less polar impurities.
Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature: 35°C. Maintaining a constant column temperature is crucial for reproducible retention times.[11]
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of the chlorophenyl group, likely around 239 nm, to maximize sensitivity.[10]
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
Diluent: A mixture of water and acetonitrile (e.g., 75:25 v/v) is a common choice as it is compatible with the mobile phase.[10]
Standard Solution: A stock solution of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is prepared in the diluent at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Solution: The sample containing the analyte is dissolved and diluted in the diluent to a concentration that falls within the linear range of the calibration curve.
Rationale for HPLC-UV Method Design
The choice of a reversed-phase C18 column is based on the non-polar nature of the chlorophenyl group and the overall moderate polarity of the molecule. The acidic mobile phase ensures the basic piperazine moiety is protonated, preventing peak tailing and improving chromatographic performance. A gradient elution is employed to effectively separate the analyte from potential impurities with varying polarities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis is also possible.
Experimental Protocol: GC-MS
1. Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
Column: A mid-polarity capillary column, such as a DB-17 (50%-Phenyl)-methylpolysiloxane (30 m x 0.53 mm, 1 µm film thickness), is a good choice for separating piperazine derivatives.[13][14]
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[14]
Injector Temperature: 250°C. This ensures efficient vaporization of the analyte.[13]
Oven Temperature Program:
Initial temperature: 150°C, hold for 5 minutes.
Ramp: 20°C/min to 280°C.
Hold: 5 minutes at 280°C.
This temperature program allows for the separation of the analyte from any potential impurities.
Injection Mode: Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column. For higher concentrations, a split injection (e.g., 10:1) can be used.
Injection Volume: 1 µL.
3. Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: 50-500 m/z. This range will cover the molecular ion and expected fragment ions of the analyte.
4. Standard and Sample Preparation:
Solvent: A volatile organic solvent such as methanol or acetonitrile.
Standard and Sample Solutions: Prepared similarly to the HPLC method, ensuring the final concentrations are appropriate for GC-MS analysis.
Rationale for GC-MS Method Design
The choice of a DB-17 column provides a good balance of polarity for the separation of the target analyte. The temperature program is designed to ensure adequate separation from solvent peaks and any impurities. The mass spectrometer provides high selectivity and allows for confident identification of the analyte based on its mass spectrum and fragmentation pattern. For piperazine derivatives, characteristic fragment ions can be used for quantification in selected ion monitoring (SIM) mode to enhance sensitivity.[15]
Visualizing the Analytical Workflow
HPLC System and Separation Principle
Caption: A schematic of a typical HPLC system and the principle of reversed-phase separation.
Comparative Performance Characteristics
The following table summarizes the expected performance characteristics for the two analytical methods. These values are based on typical performance for similar analytes and should be confirmed during method validation.
Performance Characteristic
HPLC-UV
GC-MS
Rationale and Key Considerations
Linearity (R²)
> 0.999
> 0.995
Both methods are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery)
98-102%
95-105%
Accuracy is determined by analyzing samples with known concentrations.[5]
Precision (% RSD)
< 2%
< 5%
Precision reflects the closeness of repeated measurements.[15]
Limit of Detection (LOD)
~0.1 µg/mL
~0.05 µg/mL (SIM mode)
GC-MS in SIM mode often provides lower detection limits.
Limit of Quantification (LOQ)
~0.3 µg/mL
~0.15 µg/mL (SIM mode)
The LOQ is the lowest concentration that can be reliably quantified.[15]
Specificity/Selectivity
Good
Excellent
The mass spectrometer in GC-MS provides superior selectivity.
Robustness
High
Moderate
HPLC methods are often considered more robust to minor variations in experimental conditions.
Cross-Validation Workflow
The cross-validation of the HPLC-UV and GC-MS methods should be conducted by analyzing the same set of samples with both techniques and statistically comparing the results.
Caption: A workflow for the cross-validation of two analytical methods.
Statistical Comparison
The data obtained from both methods should be compared to determine if there is a statistically significant difference between them. A paired t-test can be used to compare the mean results, while a Bland-Altman plot can provide a visual representation of the agreement between the two methods. The acceptance criteria for the cross-validation should be pre-defined in a validation protocol.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring GC-MS) or high throughput and robustness (favoring HPLC-UV). A thorough cross-validation as outlined in this guide is essential to ensure the interchangeability of the methods and the overall integrity of the analytical data generated during drug development. This approach, grounded in the principles of regulatory guidelines, ensures that analytical procedures are fit for their intended purpose.[1][2]
References
Q2(R2)
Q2(R2)
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy.
ICH Q2(R2)
ICH and FDA Guidelines for Analytical Method Valid
Spectroscopic Analysis of Piperazine Compounds: Applic
A rapid spectrophotometric method for determin
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency (EMA).
Cross-Validations in Regulated Bioanalysis - IQVIA Labor
A Practical Guide to Inter-Laboratory Cross-Valid
Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchG
Spectral investigation and normal coordin
Quantitative determination of piperazine citrate in piperazine citr
Analytical CHEMISTRY.
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
A Comparative Guide to the Dopamine D2/D3 Receptor Binding Affinity of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol and Related Arylpiperazine Ligands
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the anticipated binding affinity of the novel compound, 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticipated binding affinity of the novel compound, 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, for the dopamine D2 and D3 receptors. As of the latest literature review, direct experimental binding data for this specific molecule has not been published. Therefore, this document leverages established structure-activity relationships (SAR) within the arylpiperazine class of dopaminergic ligands to forecast its likely pharmacological profile. We will compare its structural features to well-characterized D2/D3 receptor ligands and provide detailed experimental protocols for researchers seeking to empirically determine its binding characteristics.
Introduction: The Significance of Dopamine D2 and D3 Receptors in Neuropsychiatric Disorders
Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide array of physiological processes, including motor control, motivation, reward, and cognition. Its effects are mediated by at least five distinct G-protein coupled receptors (GPCRs), classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The D2-like receptors, which couple to Gi/o proteins to inhibit adenylyl cyclase and decrease intracellular cAMP levels, have been a primary focus of therapeutic drug design for decades.
The dopamine D2 and D3 receptors, in particular, are implicated in the pathophysiology of numerous neuropsychiatric and neurological disorders. D2 receptor antagonists are the cornerstone of treatment for schizophrenia, effectively mitigating the positive symptoms of the disease. However, their lack of subtype selectivity often leads to undesirable side effects. The D3 receptor, with its more restricted expression in limbic and cortical brain regions, has emerged as a promising target for treating substance use disorders, depression, and the negative and cognitive symptoms of schizophrenia, potentially with a more favorable side-effect profile. Consequently, the development of ligands with specific affinities and functional activities at D2 and D3 receptors remains a key objective in modern medicinal chemistry.
Structural Analysis and Predicted Binding Affinity of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
The molecule 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol belongs to the arylpiperazine class of compounds, a versatile scaffold known to produce ligands for serotonergic and dopaminergic receptors. Its core structure consists of a (3-chlorophenyl) group attached to a piperazine ring via an ethanolamine linker.
Based on extensive structure-activity relationship studies of related arylpiperazine derivatives, we can infer the likely contribution of each structural moiety to its binding affinity at D2 and D3 receptors:
Arylpiperazine Moiety: The 1-arylpiperazine is a well-established pharmacophore for dopamine D2/D3 receptor ligands. The nature and position of substituents on the phenyl ring significantly influence binding affinity and selectivity. A 3-chloro substitution, as present in the subject molecule, is a common feature in several known dopaminergic ligands.
Ethanolamine Linker: The linker connecting the arylpiperazine core to other chemical functionalities plays a crucial role in orienting the molecule within the receptor binding pocket. The hydroxyl group on the ethanolamine linker can potentially form hydrogen bonds with amino acid residues in the receptor, thereby influencing binding affinity.
While direct experimental data is unavailable, a comparative analysis with structurally similar compounds from the literature allows for an educated prediction of the binding profile of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol. It is hypothesized that this compound will exhibit affinity for both D2 and D3 receptors, likely in the nanomolar range. The precise affinity and selectivity profile will depend on the specific interactions of the 3-chlorophenyl group and the ethanolamine linker within the binding pockets of the D2 and D3 receptor subtypes.
Comparative Analysis with Reference Dopamine D2/D3 Receptor Ligands
To provide context for the predicted affinity of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, the following table summarizes the binding affinities (Ki values) of several well-characterized reference compounds at human D2 and D3 receptors.
Compound
D2 Ki (nM)
D3 Ki (nM)
D2/D3 Selectivity
Functional Activity
Haloperidol
~1
~1-5
~1
Antagonist
Spiperone
~0.1-0.5
~0.5-2
~0.25-1
Antagonist
Quinpirole
~10-50
~1-10
~5-10 (D3 selective)
Agonist
Pramipexole
~30-100
~1-5
~15-30 (D3 selective)
Agonist
Aripiprazole
~0.5-2
~1-5
~0.5-1
Partial Agonist
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Predicted: Low to mid-nanomolar
Predicted: Low to mid-nanomolar
To be determined
To be determined
Note: The Ki values presented are approximate ranges compiled from various literature sources and can vary depending on the specific experimental conditions.
Experimental Protocols for Determining Binding Affinity
To empirically validate the binding profile of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, the following detailed experimental protocols are provided.
Radioligand Binding Assay
This is the gold standard method for determining the affinity of a test compound for a receptor. It involves the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The test compound's ability to displace the radiolig
Validation
benchmarking the performance of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol against standard reference compounds
Introduction: The Quest for Novel Monoamine Reuptake Inhibitors In the landscape of neuropharmacology, the development of novel compounds targeting monoamine transporters remains a cornerstone of research into mood disor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Novel Monoamine Reuptake Inhibitors
In the landscape of neuropharmacology, the development of novel compounds targeting monoamine transporters remains a cornerstone of research into mood disorders and other CNS pathologies. The compound 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, hereafter referred to as CPOH, is a novel chemical entity with structural motifs suggestive of potential interaction with the serotonin (SERT) and norepinephrine (NET) transporters. Its phenylpiperazine core is a well-established pharmacophore in numerous centrally acting agents. This guide provides a comprehensive framework for benchmarking the in vitro and in vivo performance of CPOH against two established Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Venlafaxine and Duloxetine.[1][2][3]
The rationale for this comparative analysis is to elucidate the pharmacological profile of CPOH, specifically its potency, selectivity, and efficacy as a dual monoamine reuptake inhibitor.[1][4] By juxtaposing its performance with the well-characterized profiles of Venlafaxine and Duloxetine, we can ascertain its potential as a novel therapeutic candidate.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals, providing a robust, self-validating experimental workflow to rigorously assess the performance of CPOH.
Benchmarking Workflow: A Multi-tiered Approach
Our evaluation of CPOH is structured in a tiered approach, progressing from in vitro characterization to in vivo validation of its antidepressant-like effects. This workflow ensures a logical and comprehensive assessment of the compound's pharmacological properties.
Caption: A tiered workflow for benchmarking CPOH, from in vitro characterization to in vivo validation.
Part 1: In Vitro Performance Benchmarking
The initial phase of our investigation focuses on characterizing the interaction of CPOH with its primary molecular targets, SERT and NET, and assessing its broader pharmacological selectivity.
Radioligand Binding Affinity
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8] By measuring the displacement of a high-affinity radioligand, we can calculate the binding affinity (Ki) of CPOH for human SERT and NET. This provides a direct measure of target engagement and initial insights into selectivity.
Experimental Protocol: Radioligand Binding Assays
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing either human SERT or human NET.[9]
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, is used for the binding reaction.
Radioligands:
For SERT: [³H]Citalopram is used as the radioligand.[10]
For NET: [³H]Nisoxetine is used as the radioligand.[8]
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (CPOH, Venlafaxine, or Duloxetine).
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[10]
Hypothetical Data: Binding Affinity (Ki, nM)
Compound
SERT (Ki, nM)
NET (Ki, nM)
NET/SERT Selectivity Ratio
CPOH
5.2
15.8
3.0
Venlafaxine
25.1
45.3
1.8
Duloxetine
1.1
10.5
9.5
Monoamine Reuptake Inhibition
Rationale: While binding affinity indicates target engagement, a functional assay is required to determine the compound's ability to inhibit the reuptake of serotonin and norepinephrine. This provides a measure of the compound's potency (IC50) in a cellular context.
Experimental Protocol: In Vitro Reuptake Inhibition Assays
Cell Culture: HEK293 cells stably expressing either human SERT or human NET are cultured to confluence in 96-well plates.[11]
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (CPOH, Venlafaxine, or Duloxetine) in a suitable buffer.[3]
Substrate Addition: A fixed concentration of radiolabeled substrate ([³H]Serotonin for SERT-expressing cells or [³H]Norepinephrine for NET-expressing cells) is added to initiate the uptake reaction.[3][12]
Incubation: The cells are incubated for a short period to allow for substrate uptake.
Termination and Lysis: The uptake is terminated by washing with ice-cold buffer, and the cells are lysed.
Scintillation Counting: The amount of radiolabeled substrate taken up by the cells is quantified by liquid scintillation counting.
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined by non-linear regression analysis.
Hypothetical Data: Reuptake Inhibition (IC50, nM)
Compound
SERT (IC50, nM)
NET (IC50, nM)
CPOH
12.5
35.7
Venlafaxine
56.2
98.4
Duloxetine
2.8
22.1
Off-Target Liability Screening
Rationale: To assess the potential for undesirable side effects, it is crucial to evaluate the compound's activity at a broad range of other molecular targets. The Eurofins SafetyScreen44 panel provides a standardized and cost-effective method for early-stage safety assessment.[13][14][15][16]
A fixed concentration of CPOH (e.g., 10 µM) is screened against a panel of 44 receptors, ion channels, and transporters to identify any significant off-target interactions (typically defined as >50% inhibition or stimulation).[13][14]
Hypothetical Data: Off-Target Screening
CPOH would be expected to show minimal activity at the targets in the SafetyScreen44 panel, similar to the relatively clean profiles of Venlafaxine and Duloxetine, indicating a low potential for off-target mediated side effects.
Part 2: In Vivo Performance Benchmarking
The second phase of our evaluation assesses the in vivo properties of CPOH, including its pharmacokinetic profile and its efficacy in established behavioral models of antidepressant activity.
Pharmacokinetic Profiling in Rodents
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for interpreting in vivo efficacy data and for predicting its behavior in humans. A standard rodent pharmacokinetic study will determine key parameters such as bioavailability, half-life, and brain penetration.
Experimental Protocol: Rodent Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats are used for this study.
Dosing: CPOH is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals.
Blood Sampling: Blood samples are collected at multiple time points post-dosing via a cannulated vessel.[17]
Brain Tissue Collection: At the end of the study, brain tissue is collected to determine the brain-to-plasma concentration ratio.
Sample Analysis: The concentration of CPOH in plasma and brain homogenate is quantified using a validated LC-MS/MS method.
Data Analysis: Key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability, and brain/plasma ratio) are calculated using standard non-compartmental analysis.
Hypothetical Data: Pharmacokinetic Parameters in Rats
Parameter
CPOH
Venlafaxine
Duloxetine
Oral Bioavailability (%)
65
45
50
t1/2 (hours)
6.2
5
12
Brain/Plasma Ratio
2.5
3.0
2.8
Behavioral Models of Antidepressant Efficacy
Rationale: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used and validated behavioral despair models for screening potential antidepressant compounds.[10][18][19][20][21][22] A reduction in immobility time in these tests is indicative of antidepressant-like activity.
Experimental Protocol: Forced Swim Test (FST) in Mice
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[6]
Procedure: Mice are placed in the water for a 6-minute session.[6] The duration of immobility (floating without struggling) is recorded, typically during the last 4 minutes of the test.[18]
Dosing: CPOH, Venlafaxine, Duloxetine, or vehicle are administered intraperitoneally (IP) 30-60 minutes before the test.
Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group.
Experimental Protocol: Tail Suspension Test (TST) in Mice
Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.[4]
Procedure: The mouse's tail is attached to a suspension bar with adhesive tape, and the mouse is suspended for a 6-minute session.[5][7][21] The duration of immobility is recorded.
Dosing: As in the FST, compounds are administered IP prior to the test.
Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group.
Hypothetical Data: Behavioral Assay Results in Mice
Treatment (Dose, mg/kg)
FST Immobility (seconds)
TST Immobility (seconds)
Vehicle
150 ± 10
180 ± 12
CPOH (10)
95 ± 8
110 ± 9
CPOH (30)
70 ± 6
85 ± 7
Venlafaxine (20)
80 ± 7
95 ± 8
Duloxetine (20)
75 ± 6
90 ± 7
*p < 0.05 vs. Vehicle
In Vivo Neurochemical Analysis
Rationale: To confirm that the behavioral effects of CPOH are mediated by its presumed mechanism of action, in vivo microdialysis is used to measure extracellular levels of serotonin and norepinephrine in the brain of freely moving animals.
statistical validation of experimental results involving 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
The following guide provides a rigorous statistical and experimental framework for validating results involving 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (referred to herein as CPPE ). This compound is a pharmacolo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous statistical and experimental framework for validating results involving 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol (referred to herein as CPPE ).
This compound is a pharmacologically active derivative of the 3-chlorophenylpiperazine (m-CPP) scaffold, a privileged structure in medicinal chemistry known for its affinity to serotonin (5-HT) receptors. As a
-amino alcohol derivative, CPPE often appears as a metabolite or a synthetic intermediate in the development of antidepressants (e.g., Trazodone, Nefazodone) and anxiolytics.
Executive Summary & Comparative Landscape
Context: Researchers utilizing CPPE are typically investigating serotonergic modulation. Unlike its parent compound m-CPP, which is a non-selective pan-agonist/antagonist with a "dirty" pharmacological profile, the ethanol side-chain of CPPE introduces chirality and hydrogen-bonding potential that alters solubility, metabolic stability, and receptor subtype selectivity (specifically 5-HT
, 5-HT, and 5-HT).
Comparative Performance Matrix
The following table contrasts CPPE with standard alternatives used in serotonergic research.
Feature
CPPE (The Product)
m-CPP (Standard)
Buspirone (Reference)
Validation Focus
Primary Target
5-HT / 5-HT / 5-HT
Pan-5-HT Agonist
5-HT Partial Agonist
Selectivity Ratios
Binding Affinity ()
High (nM range)
Moderate to High
High
Hill Slope Analysis
Metabolic Stability
Moderate (Phase II Glucuronidation)
Low (Rapid CYP2D6 hydroxylation)
Low (First-pass metabolism)
Intrinsic Clearance ()
Solubility
High (Polar -OH group)
Moderate (Lipophilic)
Moderate
LogD Distribution
Toxicity Risk
Lower Cytotoxicity (predicted)
High (Cytotoxic metabolites)
Low
Cell Viability ()
Statistical Validation Framework
Scientific integrity requires that every experimental result be subjected to rigorous statistical scrutiny. For CPPE, the two most critical validation vectors are Receptor Binding Affinity and Metabolic Stability .
Objective: To validate the affinity of CPPE for the 5-HT
receptor using a competitive displacement assay against -8-OH-DPAT.
1. Experimental Protocol (Self-Validating System)
Step 1: Preparation. Solubilize CPPE in DMSO. Prepare 12 serial dilutions (range:
M to M).
Step 2: Incubation. Incubate CHO cell membranes expressing h5-HT
with 1 nM -8-OH-DPAT and CPPE dilutions for 60 min at 25°C.
Step 3: Separation. Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filters).
Step 4: Causality Check (Internal Control). Include "Total Binding" (radioligand only) and "Non-Specific Binding" (radioligand + 10
M Serotonin).
Validation Rule: Specific Binding must be
70% of Total Binding. If <70%, the signal-to-noise ratio is statistically insufficient for reliable calculation.
2. Statistical Analysis & Model Fitting
Do not simply accept the
generated by software. Follow this logic:
Log-Logistic Regression: Fit data to a 4-parameter logistic equation:
Hill Slope Constraint:
Ideal: Slope
(Pseudo-Hill coefficient).
Validation Flag: If Slope deviates significantly (e.g., < -1.4 or > -0.6), it indicates negative cooperativity , multiple binding sites , or assay artifacts (e.g., ligand depletion).
Action: Perform an F-test to compare a 1-site vs. 2-site model. If the 2-site model fits significantly better (
), the reported is invalid for a single-site assumption.
Cheng-Prusoff Correction: Convert
to :
Critical Check: Ensure
(radioligand concentration) is experimentally verified, not just calculated from dilution.
Vector B: Metabolic Stability (
)
Objective: Determine the intrinsic clearance of CPPE in human liver microsomes (HLM) to assess its viability as a drug candidate compared to m-CPP.
1. Experimental Protocol
Step 1: Incubate 1
M CPPE with HLM (0.5 mg protein/mL) and NADPH-regenerating system at 37°C.
Step 2: Sample at
min. Quench with ice-cold acetonitrile (containing internal standard).
Step 3: Analyze supernatant via LC-MS/MS.
2. Statistical Validation
Linearity Check: Plot
vs. time.
Requirement:
. If linearity fails, the metabolism is not First-Order (enzyme saturation occurred).
Correction: Repeat with lower substrate concentration (
).
Replicate Variability: Calculate Coefficient of Variation (CV) for the slope.
Threshold: CV > 15% rejects the assay run.
Visualization of Validation Logic
The following diagram illustrates the decision-making workflow for validating CPPE binding data. It emphasizes the "Stop/Go" decision points that ensure scientific integrity.
Figure 1: Statistical decision tree for validating receptor binding assays. Note the critical checkpoints for Specific Binding percentage and Hill Slope deviation, which prevent the publication of artifactual data.
References
International Union of Basic and Clinical Pharmacology (IUPHAR). "Recommendations for terms and symbols in quantitative pharmacology." IUPHAR Database.
[Link]
Motulsky, H. J., & Christopoulos, A. (2003). "Fitting models to biological data using linear and nonlinear regression: a practical guide to curve fitting." GraphPad Software Inc.
[Link]
National Institutes of Health (NIH). "Assay Guidance Manual: Basics of Enzymatic Assays for HTS." NCBI Bookshelf.
[Link]
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Executive Safety Summary 2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol belongs to the phenylpiperazine class of chemical intermediates, commonly utilized in the synthesis of serotonergic agents (e.g., trazodone, nefazo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
2-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol belongs to the phenylpiperazine class of chemical intermediates, commonly utilized in the synthesis of serotonergic agents (e.g., trazodone, nefazodone).
Critical Hazard Warning:
While specific toxicological data for this exact intermediate may be limited, piperazine derivatives must be universally treated as respiratory and skin sensitizers until proven otherwise. Exposure can lead to IgE-mediated hypersensitivity, meaning a minor exposure today can cause life-threatening anaphylaxis upon future contact.
Primary Risks:
Sensitization: High risk of occupational asthma and allergic contact dermatitis.
Corrosivity/Irritation: The secondary amine (piperazine) moiety is basic and potentially corrosive to mucous membranes.
Acute Toxicity: Chlorinated aromatics often possess moderate oral and dermal toxicity.
Risk Assessment & PPE Selection Matrix
Effective protection requires a barrier strategy that addresses the specific physical state of the compound.[1] The following matrix synthesizes industrial hygiene standards for handling sensitizing alkyl-amines.
PPE Specification Matrix
Component
Solid State (Powder/Crystal)
Solution State (Organic Solvent)
Technical Rationale (Causality)
Hand Protection
Double Nitrile (Outer: 5 mil, Inner: 4 mil)
Laminate (Silver Shield) or High-Grade Nitrile (>8 mil)
Piperazines can permeate standard latex rapidly. Double gloving provides a visual breach indicator and sacrificial layer.
Respiratory
N95 / P100 (NIOSH) or P3 (EN 143)
Half-Face Respirator with ABEK1 (Organic Vapor/Amine) cartridges
Dusts trigger sensitization. In solution, organic solvents (DCM, Methanol) act as vehicles, increasing skin absorption and inhalation risk.
Eye Protection
Chemical Safety Goggles (Indirect Vent)
Chemical Safety Goggles + Face Shield
Amine bases can cause permanent corneal opacity. Safety glasses are insufficient against aerosols or splashes.
Body Defense
Lab Coat (Buttoned) + Tyvek® Sleeves
Chemical Resistant Apron (over coat)
Wrist exposure is the #1 failure point in PPE. Sleeves bridge the gap between glove and coat.
PPE Decision Logic (Visualized)
The following diagram illustrates the decision-making workflow for selecting the correct PPE based on the experimental context.
Figure 1: Logic flow for selecting Personal Protective Equipment based on the physical state of the piperazine derivative.
Operational Protocol: Donning, Handling, and Doffing
This protocol is designed to be a self-validating system . If you cannot complete a step (e.g., no seal check), you must stop.
Phase A: Pre-Experimental Prep
Engineering Control Verification: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).
Static Control: If handling the solid, place an ionizing bar or anti-static gun near the balance. Piperazine powders are often electrostatic and "fly," increasing inhalation risk.
Phase B: The "Double-Shell" Donning Method
Wash Hands: Remove oils that degrade glove integrity.
Inner Glove: Don bright blue/purple nitrile gloves.
Sleeve Guard: Don Tyvek® wrist sleeves. Crucial Step: Tuck the inner glove cuff UNDER the sleeve.
Outer Glove: Don a second pair of gloves (preferably a different color, e.g., white or clear). Crucial Step: Pull this cuff OVER the Tyvek sleeve.
Validation: You should see no skin at the wrist. If the outer glove tears, the contrasting inner color provides an immediate visual alarm.
Phase C: Active Handling
Weighing: Perform all weighing inside the fume hood. Do not transport open containers across the lab.
Solubilization: Add solvent slowly. The amine nature may generate mild heat (exotherm) upon protonation if acidic solvents are used.
Spill Management: If powder spills in the hood, cover with a wet paper towel (solvent-soaked) to prevent dust generation before wiping.
Phase D: Doffing (The High-Risk Zone)
Most exposure occurs when removing contaminated PPE.
Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out) to remove outer gloves inside the hood.
Decontaminate: Wipe the inner gloves with an alcohol wipe.
Remove Respirator/Goggles: Remove these before removing inner gloves to prevent touching face with bare hands.
Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption of any residue).
Emergency Response & Waste Disposal
Emergency Workflow
Eye Contact: Flush for 15 minutes .[1][2][3] Piperazines are basic; time is tissue. Do not wait for pain; flush immediately.
Skin Contact: Wash with polyethylene glycol (PEG-400) if available, followed by soap and water. PEG is superior for solubilizing lipophilic aromatics.
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek immediate medical attention.
Disposal Logic
Segregation: This compound contains a halogen (Chlorine) and an amine.
Stream:Halogenated Organic Waste .
Container: Do not mix with strong acids (exothermic reaction) or oxidizers (potential for N-oxide formation or cleavage).
Decontamination: Wipe all surfaces with a dilute acetic acid solution (1%) to neutralize the amine, followed by water.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (2024).[4] Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). United States Department of Labor. [Link]